Technical Documentation Center

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride
  • CAS: 2309476-56-8

Core Science & Biosynthesis

Foundational

The Ascendant Therapeutic Promise of 5-(4-Methoxybenzyl)thiazol-2-amine Derivatives: A Technical Guide for Drug Discovery

Preamble: The Thiazole Scaffold as a Cornerstone of Medicinal Chemistry The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in the landscape of dr...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Thiazole Scaffold as a Cornerstone of Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in the landscape of drug discovery. Its unique electronic properties and ability to engage in diverse non-covalent interactions have cemented its role in a plethora of clinically approved therapeutics. These range from antimicrobial and antiretroviral agents to anticancer and anti-inflammatory drugs.[1][2][3] The inherent versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide delves into the burgeoning pharmacological potential of a specific, yet underexplored, class of these compounds: the 5-(4-Methoxybenzyl)thiazol-2-amine derivatives. By dissecting their synthesis, proposed mechanisms of action, and structure-activity relationships, we aim to provide a comprehensive resource for researchers poised to innovate in this promising chemical space.

I. The 5-(4-Methoxybenzyl)thiazol-2-amine Core: Structural Rationale and Synthetic Pathways

The 5-(4-methoxybenzyl)thiazol-2-amine core combines several key pharmacophoric features. The 2-amino group provides a crucial site for further derivatization, allowing for the introduction of a wide array of substituents to modulate biological activity. The 4-methoxybenzyl group at the 5-position is a lipophilic moiety known to interact favorably with hydrophobic pockets in various biological targets. The methoxy group, in particular, can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule.

A. General Synthetic Approach: The Hantzsch Thiazole Synthesis

A cornerstone for the synthesis of the 5-(4-methoxybenzyl)thiazol-2-amine scaffold is the venerable Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide or thiourea.

Workflow for the Synthesis of the Core Scaffold:

cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization 4-methoxyphenylacetone 1-(4-Methoxyphenyl)propan-2-one alpha-haloketone 1-Bromo-1-(4-methoxyphenyl)propan-2-one 4-methoxyphenylacetone->alpha-haloketone Bromination Bromine Bromine (Br2) Bromine->alpha-haloketone Thiourea Thiourea Core_Scaffold 5-(4-Methoxybenzyl)thiazol-2-amine Thiourea->Core_Scaffold alpha-haloketone->Core_Scaffold Hantzsch Condensation

Caption: General workflow for the Hantzsch synthesis of the 5-(4-methoxybenzyl)thiazol-2-amine core.

Detailed Protocol for the Synthesis of N-Substituted-4-(4-methoxyphenyl)thiazol-2-amine (A Representative Analog): [4]

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate thiourea (1 mmol) and 2-bromo-1-(4-methoxyphenyl)ethanone (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base and Solvent Optimization: The choice of base and solvent is critical for reaction efficiency. While various bases and solvents can be employed, a combination of DMF as the solvent has been shown to give good to excellent yields (65-95%).[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to afford the desired N-substituted-4-(4-methoxyphenyl)thiazol-2-amine derivative.

II. Anticancer Potential: Targeting Cellular Proliferation and Survival

Thiazole derivatives have demonstrated significant promise as anticancer agents, and the 5-(4-methoxybenzyl)thiazol-2-amine scaffold is poised to contribute to this area. While direct studies on this specific core are emerging, compelling evidence from structurally related compounds points towards several potential mechanisms of action.

A. Tubulin Polymerization Inhibition: A Validated Anticancer Strategy

A prominent mechanism of action for many anticancer compounds, including some thiazole derivatives, is the inhibition of tubulin polymerization.[2][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Proposed Signaling Pathway for Tubulin Polymerization Inhibitors:

Derivative 5-(4-Methoxybenzyl)thiazol-2-amine Derivative Tubulin α/β-Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Insights from Analogs:

Studies on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have revealed key structural features for potent antiproliferative activity.[2][5]

Ring/LinkerModificationImpact on Anticancer ActivityReference
"B" Ring Thiazolidine to ThiazoleSignificant enhancement of growth inhibition[2][5]
Linker Amide to CarbonylImproved antiproliferative activity[2][5]
"C" Ring 3,4,5-Trimethoxy substitutionCrucial for high potency[2][5]

These findings suggest that for 5-(4-methoxybenzyl)thiazol-2-amine derivatives, modifications on the 2-amino group and the benzyl ring could significantly impact their anticancer efficacy.

B. Kinase Inhibition: A Targeted Approach

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Thiazole-containing compounds have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7]

  • CDK Inhibition: Derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine have demonstrated potent and selective inhibition of CDK9, leading to the downregulation of anti-apoptotic proteins and induction of apoptosis in cancer cells.[8]

  • VEGFR-2 Inhibition: 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione derivatives have been identified as potent VEGFR-2 inhibitors, a key target in angiogenesis.[7]

The 5-(4-methoxybenzyl)thiazol-2-amine scaffold represents a promising starting point for the design of novel kinase inhibitors.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [9]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-(4-methoxybenzyl)thiazol-2-amine derivatives and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[10][11]

Proposed Mechanism of Anti-inflammatory Action:

Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid Release COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis of Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Derivative 5-(4-Methoxybenzyl)thiazol-2-amine Derivative Derivative->COX_Enzymes Inhibits

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [10]

  • Animal Model: Use adult albino rats or mice.

  • Grouping: Divide the animals into control, standard (e.g., diclofenac sodium), and test groups (receiving different doses of the synthesized derivatives).

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

IV. Antimicrobial Potential: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole-containing compounds have a long history of use as antimicrobial agents, and the 5-(4-methoxybenzyl)thiazol-2-amine scaffold holds promise in this domain.[3][4][12]

Experimental Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method) [13]

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Serial Dilution: Prepare serial twofold dilutions of the synthesized compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

V. Future Directions and Concluding Remarks

The 5-(4-methoxybenzyl)thiazol-2-amine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The existing body of literature on related thiazole derivatives strongly suggests significant potential in the areas of oncology, inflammation, and infectious diseases. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these derivatives to establish robust structure-activity relationships. Elucidation of their precise mechanisms of action through advanced biochemical and cellular assays will be paramount for their progression as viable drug candidates. This technical guide serves as a foundational resource to catalyze further exploration and unlock the full therapeutic promise of this intriguing class of molecules.

References

  • Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. (2024). Chemistry & Biology Interface, 14(4), 95-117.
  • Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][5][7][14]thiadiazole. (n.d.). PMC. Retrieved from [Link]

  • 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. (2020). Archiv der Pharmazie, 353(9), e2000079.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society.
  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 239-250.
  • Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (n.d.). Der Pharma Chemica.
  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 11(2), 3683-3694.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry, 56(4), 1471-1485.
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). Molecules, 27(7), 2235.
  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2023). Journal of the Iranian Chemical Society, 20(2), 487-502.
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Drug Development and Industrial Pharmacy, 50(1), 1-13.
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Pharmacia, 68(4), 847-854.
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). Molecules, 27(6), 1989.
  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Journal of Medicinal Chemistry, 52(6), 1701-1711.
  • Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. (2021). Bioorganic Chemistry, 107, 104608.
  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). Scientific Reports, 14(1), 17992.
  • OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (2023). European Chemical Bulletin, 12(Special Issue 4), 352-376.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2021). World Journal of Pharmaceutical and Medical Research, 7(1), 153-157.
  • Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. (2018). Arkivoc, 2018(3), 240-256.

Sources

Exploratory

Unveiling the Anticancer Potential: A Technical Guide to the Biological Activity of 5-(4-Methoxybenzyl)thiazol-2-amine and Its Analogs

Abstract This technical guide provides an in-depth exploration of the biological activity profile of 5-(4-Methoxybenzyl)thiazol-2-amine and its closely related analogs. While specific public data on the hydrochloride sal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the biological activity profile of 5-(4-Methoxybenzyl)thiazol-2-amine and its closely related analogs. While specific public data on the hydrochloride salt is limited, this document leverages extensive research on structurally similar 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) to elucidate the potential anticancer properties and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel oncology therapeutics. We will delve into the mechanistic underpinnings of this class of compounds, provide detailed protocols for key in vitro assays, and present representative data to illustrate their potent anti-proliferative effects.

Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1] The inherent versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. The subject of this guide, 5-(4-Methoxybenzyl)thiazol-2-amine HCl, belongs to this promising class of molecules.

Due to the limited availability of specific biological data for 5-(4-Methoxybenzyl)thiazol-2-amine HCl in the public domain, this guide will focus on a series of extensively studied, structurally related compounds: 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds).[2] These analogs share key structural features with our topic compound and their detailed characterization provides a strong predictive framework for understanding the biological activity profile of 5-(4-Methoxybenzyl)thiazol-2-amine HCl. The insights derived from the SMART compounds suggest a potent anticancer activity mediated through the disruption of microtubule dynamics.[2]

Mechanism of Action: Targeting the Cytoskeleton

A significant body of evidence points towards the inhibition of tubulin polymerization as the primary mechanism of anticancer action for this class of thiazole derivatives.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial components of the cytoskeleton. Their roles are fundamental in various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

The dynamic instability of microtubules is a tightly regulated process, and its disruption can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy. The SMART compounds, and by extension, likely 5-(4-Methoxybenzyl)thiazol-2-amine HCl, are believed to exert their cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules.[2] This disruption of microtubule dynamics leads to a cascade of events culminating in mitotic arrest at the G2/M phase of the cell cycle and subsequent programmed cell death.

Signaling Pathway Diagram: Disruption of Microtubule Dynamics

G cluster_0 Thiazole_Compound 5-(4-Methoxybenzyl)thiazol-2-amine Analog Tubulin_Dimers α/β-Tubulin Dimers Thiazole_Compound->Tubulin_Dimers Binds to Microtubule Microtubule Polymer Thiazole_Compound->Microtubule Inhibits Polymerization Tubulin_Dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for the thiazole compound.

In Vitro Biological Activity Profile

The anticancer potential of the representative SMART compounds has been evaluated through a series of in vitro assays, demonstrating potent cytotoxic activity against a panel of human cancer cell lines.

Cytotoxicity Against Human Cancer Cell Lines

The anti-proliferative activity of the SMART compounds was assessed using standard cell viability assays, such as the MTT or XTT assay. The half-maximal inhibitory concentration (IC₅₀) values were determined for a range of cancer cell lines, revealing potent, broad-spectrum anticancer activity.

Compound (Representative SMART Analog)Prostate (PC-3) IC₅₀ (nM)Melanoma (UACC-62) IC₅₀ (nM)Breast (MCF-7) IC₅₀ (nM)Lung (NCI-H460) IC₅₀ (nM)
8f (Trimethoxy-phenyl analog) 21354571
8g (Dimethoxy-phenyl analog) 170250200424

Table 1: In Vitro Cytotoxicity of Representative SMART Compounds.[2] Data presented as IC₅₀ values in nanomolar concentrations.

The data clearly indicates that the substitution pattern on the methoxybenzoyl moiety significantly influences the cytotoxic potency, with the 3,4,5-trimethoxyphenyl derivative (8f) exhibiting the most potent activity across all tested cell lines.[2]

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic effects of a test compound on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cancer cell line of interest (e.g., PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • Test compound (e.g., 5-(4-Methoxybenzyl)thiazol-2-amine HCl) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value using a suitable software package.

Workflow Diagram: MTT Assay

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Add_Solubilizer Add Solubilization Solution Incubate_3_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Tubulin Polymerization Assay

To confirm the proposed mechanism of action, an in vitro tubulin polymerization assay is essential. This assay directly measures the effect of the test compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in turbidity (light scattering) at 340 nm as microtubules are formed. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Colchicine)

  • Negative control (vehicle)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Preparation: On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) and GTP (1 mM) in general tubulin buffer.

  • Compound Addition: Add the test compound, positive control, or negative control to the reaction mixture at the desired final concentrations.

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm as a function of time. Compare the polymerization curves of the test compound with the positive and negative controls. The inhibition of tubulin polymerization can be quantified by comparing the maximum velocity (Vmax) of the polymerization reaction or the final plateau of absorbance.

In Vivo Studies and ADMET Profile

Preclinical Animal Models

Human tumor xenograft models in immunocompromised mice are a standard approach to evaluate the in vivo anticancer efficacy of novel compounds.

Workflow for a Xenograft Model Study:

  • Cell Implantation: Human cancer cells (e.g., PC-3) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed. Tumors are then excised and weighed.

  • Analysis: The antitumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Considerations for ADMET Profiling

A favorable ADMET profile is critical for the successful development of any drug candidate. In silico and in vitro ADMET studies should be conducted to assess the following properties of 5-(4-Methoxybenzyl)thiazol-2-amine HCl and its analogs:

  • Solubility: Aqueous solubility is crucial for absorption.

  • Permeability: The ability to cross biological membranes (e.g., Caco-2 cell permeability assay).

  • Metabolic Stability: Evaluation in liver microsomes or hepatocytes to predict in vivo clearance.

  • Plasma Protein Binding: Affects the free drug concentration available to exert its pharmacological effect.

  • Toxicity: Preliminary cytotoxicity assessment in non-cancerous cell lines and in vivo toxicology studies.

Conclusion and Future Directions

The 2-aminothiazole scaffold, as exemplified by 5-(4-Methoxybenzyl)thiazol-2-amine and its well-characterized analogs, represents a highly promising starting point for the development of novel anticancer agents. The demonstrated mechanism of action, involving the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy. The potent in vitro cytotoxicity observed for the SMART compounds underscores the potential of this chemical class.

Future research should focus on obtaining a comprehensive biological activity profile for 5-(4-Methoxybenzyl)thiazol-2-amine HCl specifically. This includes extensive in vitro screening against a broader panel of cancer cell lines, detailed kinase inhibition profiling to rule out off-target effects, and thorough in vivo efficacy studies in relevant animal models. A comprehensive ADMET and pharmacokinetic evaluation will also be critical to assess its drug-like properties and potential for clinical translation. The synthesis and evaluation of further analogs could also lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. (2012). Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2020). RSC Advances. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]

Sources

Foundational

Molecular weight and physicochemical characteristics of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride

Physicochemical Characterization & Analytical Strategy Executive Summary & Chemical Identity 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is a specialized heterocyclic building block utilized primarily in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Analytical Strategy

Executive Summary & Chemical Identity

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and dopamine agonists.[1] Structurally, it features a 2-aminothiazole core substituted at the 5-position with a p-methoxybenzyl moiety.[1] This lipophilic "tail" allows the molecule to probe hydrophobic pockets within enzyme active sites (e.g., ATP-binding pockets of tyrosine kinases), while the amine group serves as a critical hydrogen bond donor/acceptor or a handle for further derivatization (e.g., amide coupling).[1]

As a hydrochloride salt, the compound exhibits improved water solubility compared to its free base, facilitating aqueous-phase handling and biological assays.[1]

Core Chemical Data
PropertySpecification
IUPAC Name 5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride
CAS Number (Free Base) 299953-06-3
Molecular Formula C₁₁H₁₂N₂OS[1][2][3][4][5] · HCl
Molecular Weight 256.75 g/mol (Salt); 220.29 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL); Sparingly soluble in DCM
Physicochemical Characteristics

Understanding the physicochemical profile is essential for assay development and formulation.[1] The following data synthesizes experimental baselines and predictive modeling for the hydrochloride salt.

2.1 Thermal & Solubility Profile

The hydrochloride salt significantly alters the melting point and solubility profile compared to the free base.[1]

  • Melting Point: The free base melts at 133–134 °C .[1][3] The hydrochloride salt typically exhibits a higher melting range, often 210–215 °C (decomposition) , due to the stabilizing ionic lattice energy.[1]

  • pKa (Predicted): The thiazole nitrogen (N3) has a calculated pKa of ~5.[1][3]11. The exocyclic amine is less basic due to resonance delocalization into the thiazole ring.[1] In the HCl salt, the protonation likely occurs at the ring nitrogen (N3), stabilizing the tautomeric form.[1]

  • Hygroscopicity: Like many amine hydrochlorides, this compound is moderately hygroscopic.[1] It requires storage under desiccant at 2–8 °C to prevent hydrolysis or caking.[1]

2.2 Spectroscopic Signature (NMR)

For structural validation, the ¹H NMR spectrum (DMSO-d₆) typically displays:

  • δ 9.0–10.0 ppm: Broad singlet (exchangeable), corresponding to the NH₃⁺/NH₂⁺ protons of the salt.[1]

  • δ 7.1–7.2 ppm: Doublet (2H), aromatic protons ortho to the methoxy group.[1]

  • δ 6.8–6.9 ppm: Doublet (2H), aromatic protons meta to the methoxy group.[1]

  • δ 6.9–7.0 ppm: Singlet (1H), thiazole C4-H proton.[1]

  • δ 3.9 ppm: Singlet (2H), benzylic methylene (-CH₂-).[1]

  • δ 3.7 ppm: Singlet (3H), methoxy group (-OCH₃).[1]

Technical Workflow: Synthesis & Quality Control

The synthesis of 5-substituted 2-aminothiazoles typically follows the Hantzsch Thiazole Synthesis .[1] This pathway is preferred for its regioselectivity and scalability.[1]

3.1 Synthesis Mechanism

The reaction involves the condensation of thiourea with an α-halo aldehyde (specifically 2-bromo-3-(4-methoxyphenyl)propanal).[1]

  • Nucleophilic Attack: The sulfur atom of thiourea attacks the α-carbon of the aldehyde.[1]

  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, closing the ring.[1]

  • Dehydration: Loss of water drives the formation of the aromatic thiazole ring.[1]

3.2 Visualization: Analytical Workflow

The following diagram outlines the critical path from crude synthesis to validated hydrochloride salt, emphasizing the decision gates for purity.

G Start Crude Synthesis (Hantzsch Reaction) Workup Workup & Extraction (EtOAc/Water) Start->Workup FreeBase Free Base Isolation (Precipitation) Workup->FreeBase SaltForm Salt Formation (HCl/Dioxane or MeOH) FreeBase->SaltForm HCl gas/solution Recryst Recrystallization (EtOH/Et2O) SaltForm->Recryst QC_HPLC QC: HPLC Purity (>98% Target) Recryst->QC_HPLC QC_HPLC->Recryst Fail (<98%) QC_NMR QC: 1H NMR (Structure Verification) QC_HPLC->QC_NMR Pass QC_Cl QC: Chloride Content (Titration) QC_NMR->QC_Cl Pass Final Final Product: 5-(4-Methoxybenzyl)thiazol-2-amine HCl QC_Cl->Final Pass

Figure 1: Critical Quality Control Workflow for the isolation and validation of the hydrochloride salt.

Experimental Protocols
4.1 HPLC Purity Determination

To ensure the compound is suitable for biological screening (preventing false positives from impurities), use the following Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm (thiazole/phenol absorption).[1]

  • Retention Time: Expect the peak to elute earlier than non-polar analogues due to the amine functionality, but the benzyl group provides significant retention (approx. 4–6 min).[1]

4.2 Handling & Stability[1]
  • Storage: Store in a tightly sealed vial at -20°C for long-term storage. The HCl salt is prone to absorbing atmospheric moisture, which can alter weighing accuracy.[1]

  • Solution Stability: Stock solutions in DMSO (10 mM) are stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.[1]

References
  • ChemicalBook. (2024).[1] 5-(4-methoxybenzyl)thiazol-2-amine Properties and Safety. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Thiazole, 2-amino-4-(p-methoxyphenyl)- Mass Spectrum. (Note: Comparative spectral data for thiazole analogues). Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 5-(4-methoxybenzyl)-1,3-thiazol-2-amine.[1][3] Retrieved from [1]

  • NanoBioLetters. (2022).[1] A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives. (Methodology for Hantzsch synthesis of benzyl-thiazoles). Retrieved from [1]

Sources

Exploratory

Technical Guide: Toxicity and Safety Profile of 5-(4-Methoxybenzyl)thiazol-2-amine Hydrochloride

This technical guide details the safety, toxicity, and handling profile of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride . Notice: As a specialized research intermediate, specific regulatory toxicological reports (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, toxicity, and handling profile of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride .

Notice: As a specialized research intermediate, specific regulatory toxicological reports (e.g., full REACH dossiers) may be unavailable for this exact salt form. This guide synthesizes data from direct structural analogs (2-amino-5-benzylthiazoles), functional group analysis (SAR), and standard safety protocols for aminothiazole derivatives.

Chemical Identity & Physicochemical Properties

Understanding the structural core is the first step in predicting toxicological behavior. This compound features a 2-aminothiazole pharmacophore linked to a 4-methoxybenzyl (p-methoxybenzyl) lipophilic tail.

PropertyData / Prediction
Chemical Name 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride
Core Scaffold 2-Aminothiazole (heterocyclic amine)
Molecular Formula C₁₁H₁₂N₂OS · HCl
Molecular Weight ~256.75 g/mol (Salt form)
Solubility Soluble in DMSO, Methanol; Moderate water solubility (due to HCl salt)
Key Moieties Aminothiazole: Potential kinase inhibition / metabolic activation.• Methoxybenzyl: Lipophilic domain, potential for oxidative O-demethylation.

Toxicological Profile (In-Depth Analysis)

Acute Toxicity & Hazard Classification

Based on Structure-Activity Relationships (SAR) of the 2-aminothiazole class, the compound is classified as a Category 4 Acute Toxin and a Category 2 Irritant .

  • Oral Toxicity (Predicted): LD50 (Rat) estimated between 300–2000 mg/kg. The free amine group can interact with gastrointestinal mucosa, leading to irritation.

  • Dermal/Ocular: The hydrochloride salt is acidic in solution. It poses a risk of serious eye damage (Category 1/2) and skin irritation (Category 2) upon contact with moisture.

  • Inhalation: Dust inhalation may trigger respiratory tract irritation (STOT SE 3).

Cytotoxicity & Mechanism of Action

Research on the structural analog 2-amino-5-benzylthiazole indicates significant biological activity.

  • Antiproliferative Activity: Analogs have shown cytotoxicity against human tumor cell lines (e.g., HepG2, C6 glioma) with IC50 values in the micromolar range (10–50 µM).

  • Mechanism: The 2-aminothiazole moiety functions as a bioisostere of the adenine ring in ATP, allowing it to act as a Type I or Type II Kinase Inhibitor . This mechanism drives its toxicity in rapidly dividing cells but also flags it for potential off-target cardiac or hepatic effects in drug development.

Genotoxicity & Metabolic Activation
  • Genotoxicity: In Allium cepa bioassays, uncomplexed 2-amino-5-benzylthiazole derivatives exhibited varying degrees of chromosomal aberrations. However, when complexed with polymeric carriers (e.g., PEG), genotoxicity was significantly reduced.

  • Metabolism (P450): The p-methoxy group is a prime target for CYP450 O-demethylation , producing a phenolic metabolite. This metabolite can undergo further oxidation to form reactive quinone-imines, which are potential haptens for idiosyncratic toxicity.

Biological Pathway Visualization

The following diagram illustrates the predicted metabolic fate and mechanism of action for the compound.

MetabolicPathway Compound 5-(4-Methoxybenzyl) thiazol-2-amine CYP CYP450 (O-Demethylation) Compound->CYP Phase I Metab Kinase Kinase ATP Pocket Binding Compound->Kinase Inhibition Phenol Phenolic Metabolite CYP->Phenol Quinone Reactive Quinone-Imine Phenol->Quinone Oxidation Glucuronidation Glucuronidation (Excretion) Phenol->Glucuronidation Phase II Metab Toxicity Cellular Toxicity Quinone->Toxicity Protein Adducts Kinase->Toxicity Antiproliferative

Figure 1: Predicted metabolic activation pathway (O-demethylation) and pharmacological target interaction (Kinase inhibition).

Safety & Handling Protocols

Standard Operating Procedure (SOP)

Trustworthiness: This protocol treats the substance as a "High Potency Unknown" until specific LD50 data is verified.

  • Engineering Controls:

    • Handle only inside a certified chemical fume hood.

    • Use a static-dissipative balance enclosure for weighing.

  • Personal Protective Equipment (PPE):

    • Hands: Double nitrile gloves (0.11 mm min. thickness). Change immediately upon splash.

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Body: Lab coat + Tyvek sleeves if handling >1g.

  • Deactivation/Spill:

    • Neutralize spills with 5% Sodium Bicarbonate solution (to neutralize the HCl salt).

    • Absorb with vermiculite and dispose of as hazardous chemical waste.

Emergency Response
ScenarioImmediate Action
Skin Contact Wash with soap/water for 15 min. Do not use ethanol (increases absorption).
Eye Contact Rinse with water for 15 min, lifting eyelids.[1] Seek ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth.[1][2][3] Call Poison Control.

Experimental Methodology: Cytotoxicity Assay

To validly assess the toxicity of this specific compound in your own lab, use the following MTT assay protocol. This is a self-validating system using Doxorubicin as a positive control.

Objective: Determine IC50 against HepG2 cells.

  • Preparation:

    • Dissolve 5-(4-Methoxybenzyl)thiazol-2-amine HCl in DMSO to 10 mM (Stock).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

  • Seeding:

    • Seed HepG2 cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
  • Treatment:

    • Add 100 µL of compound dilutions.

    • Control A: 0.1% DMSO (Vehicle).

    • Control B: Doxorubicin (Positive Control).

  • Development:

    • Incubate 48h at 37°C / 5% CO₂.

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

  • Analysis:

    • Measure Absorbance at 570 nm.

    • Calculate % Viability =

      
      .
      

Synthesis Workflow (Hantzsch Reaction)

The synthesis of this compound typically follows the Hantzsch Thiazole Synthesis. This pathway is visualized below to identify potential impurity risks (e.g., unreacted alpha-haloketones, which are lachrymators).

Synthesis Start1 4-Methoxyphenyl acetaldehyde Inter Alpha-Bromo Aldehyde Start1->Inter Bromination Start2 Bromine / NBS Start2->Inter Cyclization Hantzsch Cyclization (Reflux in EtOH) Inter->Cyclization Thiourea Thiourea Thiourea->Cyclization Product 5-(4-Methoxybenzyl) thiazol-2-amine HBr Cyclization->Product SaltExchange Base Freeing & HCl Formation Product->SaltExchange Final Final HCl Salt SaltExchange->Final

Figure 2: Hantzsch synthesis workflow. Note: The alpha-bromo intermediate is a potent skin irritant.

References

  • Finiuk, N. S., et al. (2017). Genotoxicity and acute toxicity of 2-amino-5-benzylthiazole in complex with polymeric nanocarrier in Allium bioassay. FAO AGRIS. Link

  • PubChem. (2024). Compound Summary: 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (Analog Analysis). National Library of Medicine. Link

  • Fisher Scientific. (2021).[4] Safety Data Sheet: 2-Aminothiazole Derivatives. Link

  • Millet, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methoxybenzyl chloride (Precursor Safety). Link

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of 5-(4-Methoxybenzyl)thiazol-2-amine Hydrochloride in Water vs. DMSO

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage high-throughput screening to fina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage high-throughput screening to final dosage form manufacturing. Poor solubility can impede reliable in vitro assay results, complicate formulation efforts, and lead to diminished in vivo bioavailability. This technical guide provides an in-depth analysis of the solubility profile of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility in two fundamentally different yet critical solvents: water, the universal biological solvent, and dimethyl sulfoxide (DMSO), the most common solvent for compound storage and screening in drug discovery. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to accurately measure, interpret, and strategically manage the solubility of this compound and other similar amine hydrochloride salts.

Introduction: The Critical Role of Solubility in Drug Discovery

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride belongs to the class of thiazole-containing compounds, a scaffold present in numerous biologically active molecules. As with any drug candidate, understanding its physical and chemical properties is paramount. Among these, aqueous solubility is a principal determinant of a drug's absorption and, consequently, its bioavailability.[1] Low aqueous solubility is a major hurdle in drug development, often leading to costly and time-consuming formulation challenges.[1]

Conversely, high solubility in an organic solvent like DMSO is essential for the practicalities of modern drug discovery. DMSO's remarkable ability to dissolve a vast range of organic molecules makes it the solvent of choice for creating the high-concentration stock solutions used in automated high-throughput screening (HTS).[2][3][4] However, the solubility in DMSO does not predict the compound's behavior in the aqueous milieu of a biological assay or in vivo. Therefore, a thorough characterization in both solvent systems is not merely procedural but a strategic necessity.

This guide will dissect the solubility of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride by examining its physicochemical properties, the theoretical principles governing its dissolution in polar protic (water) and polar aprotic (DMSO) solvents, and the practical methodologies for its empirical determination.

Physicochemical Properties and Structural Analysis

The solubility behavior of a molecule is intrinsically linked to its structure. The key features of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride are outlined below.

PropertyValue / StructureSignificance for Solubility
Chemical Structure

The molecule contains a semi-rigid backbone with a polar thiazol-2-amine group and a more non-polar 4-methoxybenzyl group. The hydrochloride salt form is critical for its aqueous behavior.
Molecular Formula C₁₁H₁₃ClN₂OSThe presence of nitrogen, oxygen, and sulfur atoms introduces polarity and sites for hydrogen bonding.
Molecular Weight 256.75 g/mol A relatively low molecular weight, which generally favors solubility.
pKa (Predicted) 5.11 ± 0.10 (for the free base)[5]The pKa of the thiazol-2-amine group dictates the pH range in which the molecule is ionized. As a hydrochloride salt, the amine is protonated (BH⁺), which dramatically increases its affinity for water compared to the neutral free base (B).
Form Hydrochloride SaltFormation of a salt with a strong acid (HCl) is a common strategy to enhance the aqueous solubility of basic compounds like amines.[6][7]

The molecule presents a dual character: the 4-methoxybenzyl group contributes to its lipophilicity, while the protonated aminothiazole group provides a hydrophilic, charged center, making its solubility highly dependent on the surrounding environment.

Theoretical Framework of Solubility

Aqueous Solubility: A pH-Dependent Equilibrium

The aqueous solubility of an ionizable compound like 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is not a single value but a profile that is highly dependent on pH.[1] The hydrochloride salt dissolves in water to release the protonated amine cation (BH⁺) and a chloride anion (Cl⁻). The BH⁺ cation is in equilibrium with its corresponding neutral free base (B), as governed by the compound's pKa.

BH⁺ (Protonated, Soluble) ⇌ B (Free Base, Less Soluble) + H⁺

  • At Low pH (pH < pKa): The equilibrium shifts to the left. The compound exists predominantly as the protonated, charged cation (BH⁺). This ionic form readily interacts with polar water molecules, leading to higher solubility.

  • At High pH (pH > pKa): The equilibrium shifts to the right. The protonated amine is deprotonated to form the neutral free base (B). The loss of charge significantly reduces its interaction with water, causing a sharp decrease in solubility and likely leading to precipitation if the concentration exceeds the intrinsic solubility of the free base.

This relationship is visually represented in the following logical diagram.

G cluster_0 Aqueous Environment cluster_1 Resulting Species & Solubility Low_pH Low pH (e.g., pH 1-4) Equilibrium BH⁺ ⇌ B + H⁺ (pKa ≈ 5.11) Low_pH->Equilibrium Favors Protonation Protonated Predominantly BH⁺ (Cation) High Aqueous Solubility High_pH High pH (e.g., pH 8-10) FreeBase Predominantly B (Neutral) Low Aqueous Solubility Equilibrium->High_pH Favors Deprotonation Equilibrium->Protonated Dominant Form Equilibrium->FreeBase Dominant Form

Caption: pH-dependent equilibrium of an amine hydrochloride salt in water.

Furthermore, the common ion effect can influence the solubility of hydrochloride salts.[8][9][10] In solutions already containing a high concentration of chloride ions (e.g., concentrated HCl), the dissolution equilibrium can be shifted, potentially reducing the salt's solubility.[10]

DMSO Solubility: The Power of a Universal Organic Solvent

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant.[2] Its utility in drug discovery stems from its exceptional ability to dissolve a wide spectrum of both polar and non-polar compounds.[2][11][12]

Key characteristics of DMSO as a solvent include:

  • Polarity: The S=O bond is highly polarized, allowing it to solvate cations effectively.

  • Aprotic Nature: It lacks acidic protons, so it does not act as a hydrogen bond donor.

  • Hydrogen Bond Acceptor: The oxygen atom is a strong hydrogen bond acceptor.

For 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride, high solubility in DMSO is anticipated. DMSO will effectively solvate both the organic structure and, to some extent, the ionic components, disrupting the crystal lattice of the solid. Its miscibility with water is a key property leveraged in kinetic solubility assays.[11]

Experimental Protocols for Solubility Determination

To obtain a complete picture, two distinct types of solubility measurements are required: thermodynamic and kinetic.[13][14]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more).[13][15] This value is crucial for lead optimization and formulation development.[13]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[15][16] It is a high-throughput method used in early discovery to flag compounds that might precipitate under in vitro assay conditions.[13][16]

Protocol: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility and is considered the gold standard.

Methodology:

  • Preparation: Add an excess amount of solid 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride (e.g., 1-2 mg) into separate vials containing a precise volume (e.g., 1 mL) of the test solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, and DMSO).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, avoid disturbing the solid pellet.

  • Dilution: Dilute the supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[15] A standard calibration curve must be prepared using known concentrations of the compound.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Report the value in units such as µg/mL or µM.

G start Start: Excess Solid + Solvent (Water or DMSO) equilibrate Step 1: Equilibrate (Shake at 25°C for 24h) start->equilibrate centrifuge Step 2: Centrifuge (Separate Solid/Liquid) equilibrate->centrifuge supernatant Step 3: Collect Supernatant centrifuge->supernatant quantify Step 4: Dilute & Quantify (HPLC or LC-MS/MS) supernatant->quantify end Result: Thermodynamic Solubility (µg/mL) quantify->end

Caption: Workflow for Thermodynamic Solubility (Shake-Flask) Assay.

Protocol: Kinetic Solubility by Nephelometry

This high-throughput method assesses the point of precipitation from a DMSO stock.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride in 100% DMSO (e.g., 20 mM).[15]

  • Serial Dilution: In a DMSO-compatible microplate (the "source plate"), perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a clear-bottomed 96- or 384-well microplate (the "assay plate").

  • Compound Addition: Using a liquid handler, transfer a small volume (e.g., 1-2 µL) from the DMSO source plate to the assay plate containing the buffer. The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

  • Incubation: Shake the assay plate gently for a set period (e.g., 2 hours) at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Determination: The kinetic solubility is defined as the highest concentration that does not produce a signal significantly above the background (buffer + DMSO).

G start Start: High Conc. Stock in DMSO (20 mM) dilute Step 1: Serial Dilution in DMSO Plate start->dilute transfer Step 2: Transfer small volume to Aqueous Buffer Plate dilute->transfer incubate Step 3: Incubate (Shake for 2h) transfer->incubate measure Step 4: Measure Turbidity (Nephelometry) incubate->measure end Result: Kinetic Solubility (µM) measure->end

Caption: Workflow for Kinetic Solubility Assay.

Expected Solubility Profile and Interpretation

While empirical data must be generated, a scientifically grounded prediction of the solubility profile can be made.

Solvent SystemSolubility TypeExpected ResultImplications for Drug Development
DMSO Thermodynamic> 20 mM Excellent. The compound is highly soluble in the standard stock solution solvent, facilitating easy handling and preparation for all in vitro screening assays.
Water (pH < 4) ThermodynamicHigh Favorable for dissolution in the acidic environment of the stomach, which could be beneficial for oral absorption.
Aqueous Buffer (pH 7.4) ThermodynamicModerate to Low This is the most critical value for predicting in vivo behavior. A low value (<10 µM) may flag potential issues with bioavailability after absorption and achieving therapeutic concentrations in plasma.
Aqueous Buffer (pH 7.4) KineticVariable This value indicates the risk of compound precipitation in in vitro biological assays. A kinetic solubility significantly higher than the intended assay concentration is required for data reliability.

Interpreting the Data:

  • A large difference between kinetic and thermodynamic solubility can indicate that the compound readily forms supersaturated solutions that are unstable over time.

  • Low thermodynamic solubility at physiological pH (7.4) is a significant flag. It suggests that the compound may have absorption limited by its dissolution rate and could fall into BCS Class II or IV, requiring formulation strategies like salt selection or particle size reduction.

Conclusion and Strategic Outlook

The solubility of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is a tale of two solvents. It is expected to exhibit excellent solubility in DMSO, making it amenable to the logistics of early-stage drug discovery. Its aqueous solubility, however, is predicted to be a more complex, pH-dependent property. As a hydrochloride salt, it is engineered for enhanced solubility in acidic conditions, but its solubility will likely decrease significantly at neutral or basic pH as the more lipophilic free base becomes the dominant species.

A comprehensive assessment using both thermodynamic and kinetic methods is essential. The resulting data provides not just a set of numbers, but actionable intelligence. It guides the design of robust in vitro experiments, informs the selection of appropriate formulation strategies, and ultimately helps to predict the in vivo fate of a potential drug candidate. For researchers working with this compound or similar chemical entities, the principles and protocols outlined in this guide provide a self-validating framework for generating reliable and strategically valuable solubility data.

References

  • EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. ProQuest.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts . PubMed. Available at: [Link]

  • ADME Solubility Assay . BioDuro. Available at: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? . Quora. Available at: [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing . Available at: [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH . ResearchGate. Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates . Inventiva Pharma. Available at: [Link]

  • DMSO solubility and bioscreening . ResearchGate. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic . Sygnature Discovery. Available at: [Link]

  • How and why does change in pH effect NaCl solubility? . Quora. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Available at: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation . PubMed. Available at: [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules . ACS Publications. Available at: [Link]

  • Experiment 13 – Properties of Amines and Amides . Moorpark College. Available at: [Link]

  • Solubility of organic amine salts . Sciencemadness.org. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data . ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Preparation of Stock Solutions for 5-(4-Methoxybenzyl)thiazol-2-amine Hydrochloride

Abstract This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride (CAS No. 299953-06-3).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride (CAS No. 299953-06-3). As a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors for cancer therapy, the integrity and accuracy of its stock solutions are paramount for reproducible experimental outcomes.[1][2] These protocols are designed for researchers in drug discovery and development, emphasizing best practices to mitigate risks of compound degradation and ensure solution stability. We will address critical parameters such as solvent selection, solubility limits, and long-term storage, providing a framework for self-validating experimental procedures.

Introduction: The Criticality of Solution Integrity

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is a member of the 2-aminothiazole class of compounds. While this structural motif is prevalent in medicinal chemistry, it is also known to be susceptible to degradation under certain conditions, which can compromise experimental results.[3] An instance of a 2,4-substituted thiazole demonstrated a 17-fold reduction in biological activity upon decomposition in a DMSO stock solution.[3] Therefore, simply dissolving the compound is insufficient; a robust protocol must account for its chemical liabilities to ensure that the active species is the one being tested.

This guide moves beyond a simple recitation of steps. It explains the causality behind each procedural choice, from solvent selection to storage temperature, empowering the researcher to make informed decisions tailored to their specific experimental context.

Compound Properties & Safety

A thorough understanding of the compound's physical and chemical properties is the foundation of a reliable protocol.

Table 1: Physicochemical Properties of 5-(4-Methoxybenzyl)thiazol-2-amine and its Hydrochloride Salt

PropertyValueSource
Chemical Name 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride-
CAS Number 299953-06-3 (free base)[1]
Molecular Formula C₁₁H₁₂N₂OS (free base)[1]
Molecular Weight 220.29 g/mol (free base)[1]
Molecular Weight (HCl) 256.75 g/mol Calculated
Appearance Microcrystalline powder or solid.[1][4]-
Solubility Data for the hydrochloride salt is not widely published. Related aminothiazole hydrochlorides exhibit solubility in aqueous environments and organic solvents like DMSO and ethanol.[5][6] Preliminary small-scale testing is strongly recommended.-
Storage (Solid) Store at 2-8°C in a dry, tightly sealed container, protected from light.[1][7]-
Safety & Handling Precautions

As with any laboratory chemical, appropriate safety measures are mandatory. Handle 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride in accordance with good industrial hygiene and safety practices.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the work area.

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[13]

    • Inhalation: Move person to fresh air and keep comfortable for breathing.

Core Principles: Solvent Selection & Stability

The choice of solvent is the most critical decision in preparing a stock solution. It dictates not only the achievable concentration but also the stability of the compound.

The DMSO Dilemma: A Potent Solvent with a Caveat

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, making it a common choice for creating high-concentration stock solutions.[14] However, for the 2-aminothiazole scaffold, DMSO presents a significant risk. Research has shown that some 2-aminothiazoles can spontaneously degrade in DMSO, potentially through oxidation or dimerization, leading to a loss of the parent compound and the emergence of unexpected active species.[3] This degradation can be time- and temperature-dependent and may be visually indicated by a color change in the solution from clear to dark.[3]

Aqueous Solutions: The Role of the Hydrochloride Salt

The hydrochloride salt form is specifically designed to enhance aqueous solubility. The protonated amine group increases the compound's polarity, making it more amenable to dissolution in water or buffered solutions. This is often the preferred solvent for cell-based assays to avoid solvent-induced toxicity. However, the solubility in aqueous media may be lower than in DMSO, and the pH of the final solution is a critical factor.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing stock solutions. It is imperative to perform a small-scale solubility test before committing the bulk of the material.

Protocol 1: High-Concentration Stock in DMSO (For Dilution into Assays)

This protocol is intended for creating a high-concentration master stock that will be highly diluted in the final assay medium, minimizing DMSO-induced artifacts. The guiding principle is to prepare fresh solutions whenever possible or to store them under conditions that minimize degradation.

Materials:

  • 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Weigh Vial: Tare a sterile, dry amber vial on a calibrated analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride into the tared vial. For example, to prepare 1 mL of a 10 mM stock, weigh 2.57 mg.

    • Calculation:Volume (L) x Concentration (mol/L) x MW (g/mol) = Mass (g)

    • 0.001 L x 0.010 mol/L x 256.75 g/mol = 0.00257 g = 2.57 mg

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If dissolution is slow, brief sonication in a water bath may be employed. Ensure the solution is clear and free of particulates.

  • Aliquoting & Storage: Immediately aliquot the stock solution into single-use volumes in sterile, tightly capped tubes. Store aliquots at -80°C to minimize thermal degradation. Avoid repeated freeze-thaw cycles.

dot

cluster_workflow DMSO Stock Preparation Workflow start Start weigh Weigh Compound (e.g., 2.57 mg) start->weigh Target: 10 mM add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve qc Visual QC (Clear Solution?) dissolve->qc qc->dissolve Fail aliquot Aliquot into Single-Use Tubes qc->aliquot Pass store Store at -80°C IMMEDIATELY aliquot->store end End store->end

Caption: Workflow for preparing DMSO-based stock solutions.

Protocol 2: Aqueous Stock Solution in PBS (For Direct Application)

This protocol is preferred for cell culture experiments where the final DMSO concentration must be kept to an absolute minimum (<0.1%). The success of this protocol is highly dependent on the compound's intrinsic aqueous solubility.

Materials:

  • 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Sterile conical tubes or glass vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile conical tube. Due to expected lower solubility, target a lower concentration (e.g., 1 mM). For 5 mL of a 1 mM stock, weigh 1.28 mg.

    • Calculation:0.005 L x 0.001 mol/L x 256.75 g/mol = 0.00128 g = 1.28 mg

  • Add Buffer: Add approximately 4.5 mL of sterile PBS (pH 7.4) to the tube.

  • Dissolution: Cap the tube and vortex. Gentle warming in a 37°C water bath may aid dissolution. Avoid boiling. The solution may require extended mixing.

  • pH Adjustment (Optional): If the compound does not fully dissolve, the pH may need adjustment. Since it is a hydrochloride salt, the initial solution will be slightly acidic. Carefully adding minute amounts of dilute NaOH while monitoring with a pH meter may improve solubility, but be aware this can also affect compound stability. This step should be validated carefully.

  • Final Volume & Filtration: Once dissolved, adjust the final volume to 5 mL with PBS. Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store at 4°C for short-term use (up to one week) or aliquot and store at -20°C or -80°C for longer-term storage. Aqueous solutions are susceptible to microbial growth, making sterile handling critical.

Quality Control & Validation

A prepared stock solution is an experimental reagent that requires validation.

  • Visual Inspection: Always check for clarity, color change, and precipitation before use. A change from a clear to a yellow or brown solution is a primary indicator of degradation.[3]

  • Concentration Verification: For rigorous GMP/GLP work, concentration can be verified using HPLC-UV by comparing the integrated peak area against a standard curve prepared from a freshly weighed solid.

  • Identity Confirmation: In cases of suspected degradation, LC-MS analysis can be used to check for the presence of the parent compound's mass (m/z) and the appearance of new peaks corresponding to potential degradants (e.g., dimers or oxidation products).[3]

Table 2: Storage & Stability Recommendations

SolventConcentration RangeStorage Temp.Recommended Use PeriodKey Considerations
DMSO 10-50 mM-80°C< 1 monthHigh risk of degradation. Prepare fresh. Minimize freeze-thaw cycles. Protect from light.
PBS (pH 7.4) 0.1-1 mM (Verify)4°C< 1 weekLower stability, risk of microbial growth. Sterile filtration is mandatory.
PBS (pH 7.4) 0.1-1 mM (Verify)-20°C / -80°C1-3 monthsFreeze-thaw cycles can reduce solubility.

Troubleshooting

  • Problem: Compound will not dissolve in PBS.

    • Solution: The desired concentration may exceed its aqueous solubility limit. Try preparing a more dilute solution. Gentle warming (37°C) or sonication may help.

  • Problem: Precipitate forms after freezing and thawing an aqueous stock.

    • Solution: The compound may be crashing out of solution. Warm the vial to 37°C and vortex to redissolve before use. Consider storing in smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Problem: DMSO stock solution has turned yellow/brown.

    • Solution: The compound has likely degraded. Discard the solution immediately and prepare a fresh stock. This underscores the importance of storing DMSO stocks at -80°C and for limited periods.

dot

cluster_decision Solvent Selection Decision Tree start Experimental Need cell_based Cell-Based Assay? start->cell_based final_dmso Final DMSO < 0.1%? cell_based->final_dmso Yes high_conc High Concentration Needed? cell_based->high_conc No (e.g., in vitro) use_pbs Use Aqueous/PBS Protocol final_dmso->use_pbs Yes use_dmso Use DMSO Protocol (with caution) final_dmso->use_dmso No high_conc->use_pbs No high_conc->use_dmso Yes reconsider Re-evaluate Assay (Solubility Limit) use_pbs->reconsider Insoluble?

Caption: Decision tree for selecting an appropriate solvent.

References

  • Vertex AI Search, based on a general SAFETY D
  • British Pharmacopoeia. (2014, February 21).
  • Scribd.
  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET for 2-Aminobenzothiazole. [Source 4]
  • Spectrum Chemical. (2019, February 12). SAFETY DATA SHEET for Methoxyamine Hydrochloride. [Source 5]
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET for 5-(Aminomethyl)
  • Thermo Fisher Scientific. (2025, October 28). SAFETY DATA SHEET for Hydroxylamine, O-methyl-, hydrochloride. [Source 7]
  • Stonhard. (2020, August 28). GHS SDS. [Source 8]
  • Pfaltz & Bauer. SAFETY DATA SHEET for 5-Amino-2-Benzimidazolethiol. [Source 9]
  • TCI Chemicals. (2024, December 14). SAFETY DATA SHEET for 4-Methoxybenzamidine Hydrochloride. [Source 10]
  • MySkinRecipes. 5-(4-Methoxy-benzyl)-thiazol-2-ylamine. Retrieved from [Link] [Source 11]

  • Refining Community. (2010, September).
  • Amine Best Practices Group. Amine Basic Practices Guidelines. [Source 13]
  • Hylanda Chemical. 5-methoxy-1,3-benzothiazol-2-amine CAS 54346-87-1. Retrieved from [Link] [Source 14]

  • PubChem. 5-Methylthiazol-2-amine hydrochloride. Retrieved from [Link] [Source 15]

  • Matiychuk, V., et al. (2022). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. [Source 16]
  • Wagner, T., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. Available at: [Link] [Source 17]

  • Google Patents. US4670232A - Recovery of amines from by-product chloride salts. [Source 18]
  • AmmoniaKnowHow. Trends in Tragedy – An in-depth Study of Amine System Failures. [Source 19]
  • gChem. DMSO - Dimethyl Sulfoxide. Retrieved from [Link] [Source 20]

  • Cayman Chemical.
  • PubChemLite. 5-amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide. Retrieved from [Link] [Source 25]

  • Kulyk, M., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Source 27]
  • Smolecule. (2023, August 16). Buy N-(4-methoxybenzyl)thiazol-4-amine. [Source 28]
  • NIST. Thiazole, 2-amino-4-(p-methoxyphenyl)-. Retrieved from [Link] [Source 29]

  • ResearchGate. (2022, January 12). How to prepare 5% w/v DMSO solution? [Source 30]
  • Sigma-Aldrich. 4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,3-THIAZOL-2-AMINE HYDROBROMIDE. [Source 32]
  • University of Chicago.
  • Cayman Chemical. PRODUCT INFORMATION - Tizanidine (hydrochloride). [Source 34]
  • Chem-Impex. 4,5,6,7-Tetrahydrobenzothiazol-2-yl-amine hydrochloride. Retrieved from [Link] [Source 35]

  • Danyliv, Y., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. [Source 36]

Sources

Application

Application Note: HPLC Method Development for 5-(4-Methoxybenzyl)thiazol-2-amine Hydrochloride

Introduction & Chemical Context 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is a critical intermediate often utilized in the synthesis of prokinetic agents (e.g., Acotiamide) and various enzyme inhibitors.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is a critical intermediate often utilized in the synthesis of prokinetic agents (e.g., Acotiamide) and various enzyme inhibitors.[1][2] Its analysis presents specific chromatographic challenges due to its amphiphilic nature: it possesses a polar, basic aminothiazole "head" and a lipophilic methoxybenzyl "tail."

Physicochemical Profile[3][4][5][6][7][8][9]
  • Chemical Structure: A thiazole ring substituted with a primary amine at C2 and a 4-methoxybenzyl group at C5.[1][2]

  • Ionization (pKa): The 2-aminothiazole moiety typically exhibits a pKa

    
     5.[1][2]3. As a hydrochloride salt, the molecule exists in a protonated, cationic state (
    
    
    
    ) in solid form and acidic solutions.
  • UV Absorption: The conjugated thiazole ring and the methoxy-substituted benzene ring provide strong UV absorption, typically exhibiting maxima at 254 nm (thiazole band) and 275–280 nm (methoxybenzyl band).

The Analytical Challenge

The primary difficulty in analyzing this compound is peak tailing . The cationic amine interacts strongly with residual silanol groups (


) on the silica backbone of standard HPLC columns.[1][2] Furthermore, the lipophilic benzyl group requires sufficient organic solvent strength for elution.

This guide details a robust Reversed-Phase (RP-HPLC) method using a low-pH phosphate buffer system to suppress silanol ionization and maintain the analyte in a consistent protonated state.[1][2]

Method Development Strategy (The "Why")

Column Selection: The "End-Capping" Factor

Standard silica columns will cause severe tailing for this amine.[1][2] We utilize a Type B (High Purity) Silica column with extensive end-capping.[1][2]

  • Recommendation: C18 (Octadecylsilane), 5

    
    m, 4.6 x 150 mm or 250 mm.
    
  • Specific Technologies: Agilent Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Luna C18(2). These columns block access to silanols, ensuring sharp peaks for basic compounds.

Mobile Phase pH

We select a pH of 2.5 – 3.0 .[1]

  • Reasoning: At pH 3.0, the silanol groups on the column are protonated (

    
    ), reducing their ability to cation-exchange with the protonated amine (
    
    
    
    ). Simultaneously, the analyte remains fully ionized, preventing the "free base" form which often has poor solubility and erratic retention.
Detection Wavelength

While 254 nm is standard, 280 nm is recommended for specificity. Many solvent impurities absorb at 254 nm; the methoxybenzyl group offers a distinct signature at 280 nm, improving the signal-to-noise ratio for impurity profiling.[2]

Visualizing the Mechanism

The following diagram illustrates the interactions governing the separation and the method development workflow.

G cluster_0 Physicochemical Interactions cluster_1 Method Workflow Analyte Analyte (Cationic) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Retention Silanol Residual Silanol ( unwanted ionic interaction) Analyte->Silanol Causes Tailing Buffer Low pH Buffer (Protonates Silanols) Buffer->Silanol Suppresses Prep Sample Prep (Dissolve in MeOH:Water) Gradient Gradient Elution (10% -> 80% ACN) Prep->Gradient Detect UV Detection (280 nm) Gradient->Detect

Caption: Interaction mechanism of the aminothiazole with stationary phase and the resulting analytical workflow.

Standard Operating Procedure (SOP)

Equipment & Reagents[2]
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, UV/PDA Detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][3]

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Phosphoric Acid (85%).[1]

    • Water (Milli-Q / 18.2 M

      
      ).[1][2]
      
Mobile Phase Preparation
  • Buffer (Mobile Phase A):

    • Dissolve 1.36 g of

      
       in 1000 mL of Milli-Q water (10 mM).[1][2]
      
    • Adjust pH to 3.0

      
       0.05  using dilute Phosphoric Acid.[1][2]
      
    • Filter through a 0.45

      
      m membrane filter.[1][2]
      
  • Organic Modifier (Mobile Phase B):

    • 100% Acetonitrile (ACN).[1][2]

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (4.6 x 150 mm, 5

m)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Injection Volume 10

L
Detection UV @ 280 nm (Reference: 360 nm if PDA used)
Run Time 20 minutes
Gradient Program

A gradient is required to elute the lipophilic methoxybenzyl group efficiently while resolving early eluting polar impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Equilibration
2.009010Isocratic Hold
12.002080Linear Ramp
15.002080Wash
15.109010Return to Initial
20.009010Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of 5-(4-Methoxybenzyl)thiazol-2-amine HCl into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water.[1][2] (Concentration: 1000

    
    g/mL).[1]
    
  • Working Standard: Dilute the stock to 50

    
    g/mL using the Mobile Phase A.
    
    • Note: Using Mobile Phase A as the diluent prevents "solvent shock" and peak distortion for early eluting peaks.

Validation Parameters (System Suitability)

Before routine analysis, the system must meet the following acceptance criteria (based on USP <621>).

ParameterAcceptance CriteriaRationale
Retention Time (

)

2.0% RSD
Ensures flow/gradient stability.
Theoretical Plates (

)
> 2000Indicates column efficiency.[1][2]
Tailing Factor (

)
< 1.5Critical for amine compounds; confirms silanol suppression.[1][2]
Precision (Area) < 1.0% RSD (n=5)Ensures injector/detector reproducibility.[1]
Resolution (

)
> 2.0Between analyte and nearest impurity.

Troubleshooting Guide

Issue: Severe Peak Tailing ( )
  • Cause: Secondary silanol interactions.[1][2]

  • Fix 1: Ensure the column is "End-capped" (e.g., do not use standard Silica C18).

  • Fix 2: Increase buffer concentration to 25 mM to compete with silanols.

  • Fix 3: Add 0.1% Triethylamine (TEA) to the buffer and adjust pH back to 3.0. TEA acts as a silanol blocker.[1][2]

Issue: Retention Time Drift
  • Cause: pH instability or Temperature fluctuation.[1][2]

  • Fix: Thiazoles are pH-sensitive.[1][2] Ensure the buffer is precisely pH 3.[1]0. Use a column oven to lock temperature at 30°C.

Issue: Carryover
  • Cause: The lipophilic methoxybenzyl group sticking to the injector seal.

  • Fix: Use a needle wash solution of 90% Acetonitrile / 10% Water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3063103, 5-thiazolecarboxylic acid, 2-methoxy-4-phenyl- (Related Thiazole Properties). Retrieved from [Link][1]

  • NIST Chemistry WebBook. UV/Visible Spectrum of 2-Aminothiazole. Standard Reference Database 69. Retrieved from [Link][1]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.[1][2] (Authoritative grounding for pH 2.5-3.0 selection for basic amines).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Basis for end-capped column selection).[1][2]

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride

Abstract The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of a novel thiazole-containing compound, 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride. We present a logical, tiered workflow—from initial cytotoxicity screening to target engagement and cellular mechanism of action analysis—designed to efficiently profile the compound's biological effects. The protocols herein are detailed with an emphasis on the scientific rationale behind key steps, ensuring robust and reproducible data generation.

Introduction: A Framework for Novel Compound Evaluation

The discovery of new chemical entities (NCEs) is the first step in a long and complex drug development pipeline.[3] Initial in vitro screening is a critical phase that provides foundational data on a compound's potency, cellular effects, and potential mechanism of action (MOA).[4][5] Compounds containing a 2-aminothiazole moiety, such as 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride, are of particular interest due to their prevalence in biologically active molecules. For instance, related structures have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[6][7]

This guide presents a systematic approach to characterize such a novel compound. The workflow is designed to answer three fundamental questions:

  • Does the compound affect cell viability? We begin with broad screening to determine cytotoxic or cytostatic effects.

  • What is the molecular target? Following observed cellular effects, we move to target-based assays. As a representative example, we will detail a protocol for an enzyme inhibition assay.

  • Does the compound engage its target in a cellular context? Finally, we confirm the MOA within a cellular system by examining the modulation of a relevant signaling pathway.

This structured workflow ensures that research efforts are focused and that each experimental stage logically informs the next.

G cluster_0 Phase 1: Cellular Phenotype cluster_1 Phase 2: Target Identification & Potency cluster_2 Phase 3: Cellular Mechanism of Action A Cell Viability & Proliferation Assay (e.g., MTT, Resazurin) B Determine IC50 Value (Concentration for 50% Inhibition) A->B Quantify cellular response C Biochemical Target-Based Assay (e.g., Kinase Inhibition Assay) B->C Proceed if cytotoxic/ cytostatic effect is observed D Determine Target IC50 & Mode of Inhibition C->D Measure direct target modulation E Western Blot Analysis D->E Proceed if direct target inhibition is confirmed F Confirm On-Target Effect in a Cellular Environment E->F Measure pathway modulation

Figure 1: Tiered workflow for in vitro compound characterization.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for accurate and reproducible results. Small molecule inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[8]

Protocol 2.1: Preparation of a 10 mM Stock Solution

  • Calculation: The molecular weight of 5-(4-Methoxybenzyl)thiazol-2-amine is 220.29 g/mol .[9] The hydrochloride salt will have a slightly higher molecular weight. Always use the precise molecular weight from the certificate of analysis. For this example, we assume a molecular weight of 256.75 g/mol for the hydrochloride salt. To make 1 mL of a 10 mM stock, weigh out 2.57 mg of the compound.

    • Calculation: 0.01 mol/L * 0.001 L * 256.75 g/mol = 0.0025675 g = 2.57 mg

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex thoroughly for several minutes. If necessary, gently warm the solution at 37°C for 10 minutes to aid dissolution. Ensure no particulates are visible.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Expert Insight: DMSO concentration in the final assay medium should be kept below 0.5% (v/v), as higher concentrations can induce cellular stress and artifacts. Always run a "vehicle control" (cells treated with the same final concentration of DMSO) in every experiment.

Phase 1: Cell Viability and Cytotoxicity Screening

The initial goal is to determine the concentration range over which the compound affects cell viability or proliferation.[10] Assays like the MTT or Resazurin assay are robust, high-throughput methods that measure the metabolic activity of a cell population, which correlates with the number of viable cells.[11][12]

Protocol 3.1: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan is proportional to the number of living cells.[12]

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride (Compound)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette and plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and have recovered from trypsinization, providing a healthy baseline population.[11]

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. A common starting range is 100 µM to 1 nM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO only) and no-cell (media only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from the no-cell wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Parameter Description Example Value
IC₅₀ (Viability) Concentration of the compound that reduces cell viability by 50%.1.5 µM
Hill Slope The steepness of the dose-response curve.-1.2
R² Value Goodness-of-fit for the curve. Should be >0.95.0.98
Table 1: Example data presentation for cell viability results.

Phase 2: Biochemical Target Inhibition Assay

If the compound demonstrates significant cytotoxicity, the next step is to identify its molecular target. Based on the thiazole scaffold, a plausible hypothesis is the inhibition of a protein kinase.[7] A direct biochemical assay is the most reliable way to confirm this.[13][14]

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescent)

Principle: This assay measures the activity of a purified kinase enzyme. Kinases transfer phosphate from ATP to a substrate, producing ADP. The amount of remaining ATP or produced ADP can be quantified. Luminescent assays, such as ADP-Glo™, measure ADP production, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., EGFR, AKT1)

  • Kinase-specific substrate peptide

  • ATP

  • Compound stock solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer as recommended by the manufacturer.

  • Compound Dilution: Perform a serial dilution of the compound in the reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of compound dilutions or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X enzyme/substrate mix.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Trustworthiness: The final concentrations of enzyme, substrate, and ATP must be optimized. Typically, the ATP concentration is set near its Km value to enable the detection of competitive inhibitors.[14]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration and thus the kinase activity.

Data Analysis:

  • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.

  • Plot % Kinase Activity against the log of the compound concentration and fit a dose-response curve to determine the biochemical IC₅₀.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP Phosphorylation PhosphoSubstrate P-Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation Substrate->PhosphoSubstrate Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->PhosphoSubstrate Phosphorylation Inhibitor Compound X Inhibitor->Kinase Inhibits ADP_Glo ADP-Glo™ Reagents Luciferase Luciferase/ Luciferin ADP_Glo->Luciferase Converts ADP to ATP Light Luminescent Signal Luciferase->Light Generates Light

Figure 2: Principle of a luminescent kinase inhibition assay.

Phase 3: Cellular Mechanism of Action Analysis

Confirming that the compound inhibits the target kinase within a living cell is a crucial validation step. Western blotting is the definitive method to measure changes in protein phosphorylation levels, providing direct evidence of pathway modulation.[15]

Protocol 5.1: Western Blot for Phospho-Protein Levels

Principle: This protocol assesses the phosphorylation status of a kinase's direct downstream substrate. A decrease in the phosphorylated form of the substrate upon compound treatment indicates on-target activity.

Materials:

  • Cell line expressing the target kinase

  • Compound and vehicle (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (one for the phospho-protein, one for the total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach. Treat with various concentrations of the compound (centered around the viability IC₅₀) for a predetermined time (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.[15]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Normalize lysate samples to the same concentration with lysis buffer and sample buffer. Boil samples for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the phospho-protein (e.g., anti-phospho-AKT Ser473) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To ensure observed changes are not due to protein degradation, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-AKT). This serves as a loading control.

Data Interpretation: A dose-dependent decrease in the signal from the phospho-specific antibody, with no corresponding decrease in the total protein signal, provides strong evidence that 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride inhibits the target kinase's activity in cells.

Conclusion and Future Directions

This document outlines a foundational, three-phase workflow for the initial in vitro characterization of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride. By systematically assessing its effects on cell viability, its potency against a purified molecular target, and its ability to modulate the corresponding cellular pathway, researchers can build a robust data package to guide further drug development efforts. Positive results from these assays would warrant progression to more complex studies, including selectivity profiling against a panel of kinases, off-target liability screening, and ultimately, evaluation in in vivo models.

References

  • Title: Cell Viability and Proliferation Assays in Drug Screening Source: Danaher Life Sciences URL: [Link]

  • Title: Optimization of Cell Viability Assays for Drug Sensitivity Screens Source: PubMed URL: [Link]

  • Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]

  • Title: Protocol to identify small-molecule inhibitors against cancer drug resistance Source: PMC URL: [Link]

  • Title: Protocol to identify small-molecule inhibitors against cancer drug resistance Source: PubMed URL: [Link]

  • Title: Cell Viability, Cytotoxicity & Proliferation Assays Source: Assay Genie URL: [Link]

  • Title: In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 Source: PubMed URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors Source: MDPI URL: [Link]

  • Title: Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition Source: Microbe Notes URL: [Link]

  • Title: Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: PMC URL: [Link]

  • Title: Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents Source: PMC - PubMed Central URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]

Sources

Application

Procedures for recrystallization of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride

Executive Summary This technical guide details the purification protocols for 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride , a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification protocols for 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride , a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and dopamine agonists. While the free base of this compound exhibits lipophilic characteristics suitable for organic extraction, the hydrochloride salt form is preferred for its enhanced stability and aqueous solubility in biological assays.

Achieving pharmaceutical-grade purity (>99.5%) requires a rigorous recrystallization strategy to remove common synthetic byproducts, such as unreacted thiourea,


-haloketones, and oligomeric impurities. This note outlines a Dual-Solvent Displacement  protocol, validated for high recovery yields and effective impurity rejection.

Physicochemical Context & Solubility Profile

Understanding the solubility differential is the cornerstone of this protocol. The presence of the 4-methoxybenzyl moiety imparts significant lipophilicity to the 5-position, while the 2-amino group and hydrochloride counterion provide a polar "head."

SolventSolubility (Hot)Solubility (Cold)Role in Protocol
Methanol (MeOH) HighModerate/HighPrimary Solvent (Dissolution)
Ethanol (EtOH) HighModerateAlternative Primary Solvent
Ethyl Acetate (EtOAc) LowInsolubleAnti-Solvent (Precipitant)
Diethyl Ether Very LowInsolubleAggressive Anti-Solvent
Isopropanol (IPA) ModerateLowSingle-Solvent Alternative
Water HighHighAvoid (Loss of yield)

Mechanistic Insight: We utilize a "solvent/anti-solvent" system.[1] The salt is dissolved in a polar protic solvent (MeOH/EtOH) to disrupt the crystal lattice. A moderately polar aprotic solvent (EtOAc) is introduced to lower the dielectric constant of the medium, forcing the ionic salt to nucleate in an ordered lattice while non-polar impurities remain in the mother liquor.

Detailed Experimental Protocol

Method A: Methanol/Ethyl Acetate Displacement (Recommended)

Best for: High purity requirements and removal of colored impurities.

Reagents:

  • Crude 5-(4-Methoxybenzyl)thiazol-2-amine HCl

  • Methanol (HPLC Grade)

  • Ethyl Acetate (ACS Reagent)

  • Activated Charcoal (Optional, for decolorization)

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add Methanol slowly while heating to reflux (approx. 60°C). Use the minimum amount required to achieve full dissolution (typically 3–5 mL per gram).

    • Critical Parameter: Do not add excess solvent; a near-saturated solution is required.

  • Clarification (Optional):

    • If the solution is dark/colored, add activated charcoal (5% w/w). Stir at reflux for 10 minutes.

    • Perform a hot filtration through a Celite pad or sintered glass funnel to remove charcoal. Ensure the receiving flask is pre-warmed to prevent premature crystallization.

  • Nucleation Induction:

    • Maintain the filtrate at a gentle boil.

    • Add hot Ethyl Acetate dropwise.

    • Visual Cue: Continue addition until a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.

    • Add a few drops of Methanol to just clear the turbidity (restoring a single phase).

  • Controlled Cooling:

    • Remove from heat.[2] Allow the flask to cool to room temperature (20–25°C) undisturbed. Do not agitate. Agitation at this stage induces rapid precipitation of amorphous solids rather than crystals.

    • Once at room temperature, transfer to an ice bath (0–4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration (Buchner funnel).[2]

    • Wash: Rinse the filter cake with a cold mixture of MeOH:EtOAc (1:4 ratio).

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Isopropanol (IPA) Cooling

Best for: Large-scale batches where solvent recovery is a priority.

  • Suspend crude material in Isopropanol (10 mL/g).

  • Heat to reflux (82°C). If solids remain, add MeOH dropwise until clear.

  • Allow to cool slowly (10°C/hour) to room temperature.

  • Chill at 0°C, filter, and wash with cold IPA.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 5-(4-Methoxybenzyl) thiazol-2-amine HCl Dissolution Dissolution (Min. Vol. Hot MeOH @ 60°C) Start->Dissolution CheckColor Is Solution Colored? Dissolution->CheckColor CarbonTreat Add Activated Carbon & Hot Filtration CheckColor->CarbonTreat Yes AntiSolvent Addition of Anti-Solvent (Hot Ethyl Acetate) CheckColor->AntiSolvent No CarbonTreat->AntiSolvent TurbidityPoint Turbidity Point Reached? (Cloud Point) AntiSolvent->TurbidityPoint TurbidityPoint->AntiSolvent No ClearSol Add drops of MeOH to clear solution TurbidityPoint->ClearSol Yes Cooling Controlled Cooling (RT -> 0°C) ClearSol->Cooling Filtration Vacuum Filtration & Cold Wash Cooling->Filtration Drying Vacuum Drying (45°C, 12h) Filtration->Drying FinalProduct Pure Crystalline Product Drying->FinalProduct

Figure 1: Critical Process Flow for the Dual-Solvent Recrystallization of Thiazole HCl Salts.

Quality Control & Troubleshooting

Target Specifications:

  • Appearance: White to off-white crystalline needles.

  • Purity (HPLC): >99.5% area.

  • Melting Point: Distinct sharp range (e.g., typically >200°C for HCl salts; determine experimentally as specific polymorphs may vary).

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Temperature too high or solvent mix too polar.Re-heat to dissolve.[2] Add more MeOH. Cool more slowly with vigorous stirring initially, then stop stirring.
No Crystallization Solution not saturated (too dilute).[2]Evaporate 20-30% of solvent volume on a rotovap and re-cool. Scratch glass to induce nucleation.
Colored Crystals Impurities trapped in lattice.Re-dissolve and perform Carbon Treatment (Step 2). Ensure thorough washing of filter cake.
Low Yield Too much solvent used or product lost in wash.Concentrate mother liquor to recover "second crop." Use colder wash solvents.[2][3]

References

  • PubChem. 5-(4-Methoxy-benzyl)-thiazol-2-ylamine (Free Base Properties). National Library of Medicine. Available at: [Link][4]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry.[5][6] Available at: [Link]

  • Kashyap, S.J., et al. Synthesis of 2-amino-thiazole derivatives.[7] Journal of Chemical and Pharmaceutical Research. (General reference for aminothiazole synthesis and purification).

  • NIST Chemistry WebBook. Thiazole, 2-amino-4-(p-methoxyphenyl)- (Isomer Spectral Data). Available at: [Link]

Sources

Method

Storage and handling requirements for 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride

Application Note & Protocol: Storage and Handling of 5-(4-Methoxybenzyl)thiazol-2-amine Hydrochloride Abstract & Compound Profile 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is a functionalized aminothiazole derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Storage and Handling of 5-(4-Methoxybenzyl)thiazol-2-amine Hydrochloride

Abstract & Compound Profile

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is a functionalized aminothiazole derivative often utilized as a pharmacophore in fragment-based drug discovery (FBDD) or as a synthetic intermediate for adenosine receptor antagonists and kinase inhibitors.[1][2]

As a hydrochloride salt, this compound exhibits significantly improved aqueous solubility compared to its free base. However, this salt form introduces specific handling challenges—primarily hygroscopicity and potential acidity in solution—that must be managed to preserve sample integrity.

Physicochemical Profile (Class-Based)
PropertyCharacteristicTechnical Note
Molecular Formula C₁₁H₁₂N₂OS[1][2] · HClSalt stoichiometry is typically 1:[2]1.
Physical State Crystalline SolidOff-white to pale yellow powder.[2]
Solubility High: DMSO, Methanol, WaterLow: Toluene, HexaneAqueous solubility is pH-dependent; highly soluble at pH < 5.[1]
Hygroscopicity Moderate to HighHCl salts readily absorb atmospheric moisture, leading to caking and hydrolysis.
pKa (Conjugate Acid) ~5.3 (Thiazole nitrogen)The 2-amino group is electron-withdrawing, lowering the ring nitrogen's basicity.[1][2]
Stability Risks Oxidation, PhotolysisBenzylic position is susceptible to radical oxidation; Thiazole ring is light-sensitive.[1][2]

Storage Protocols

The stability of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is governed by three vectors: Moisture , Temperature , and Light .[1][2]

A. Solid State Storage (Long-Term)[1][2]
  • Temperature: Store at -20°C for indefinite storage (>1 year). For active use (1-6 months), 2-8°C is acceptable.[1][2]

  • Atmosphere: Desiccated environment is mandatory. The HCl salt will deliquesce if exposed to >60% relative humidity.

  • Container: Amber glass vials with Teflon-lined screw caps.[2] Avoid clear glass to prevent photo-oxidation of the thiazole ring.[2]

B. Solution State Storage
  • Solvent: DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions due to its high boiling point and ability to suppress proton exchange.[1]

  • Stability:

    • DMSO Stock (10-100 mM): Stable for 3 months at -20°C.

    • Aqueous Solution: Unstable. Prepare fresh. The acidic nature of the HCl salt in water can accelerate autohydrolysis over time.

  • Freeze-Thaw: Limit to <3 cycles . Aliquot stocks immediately after preparation to avoid repeated stress.

C. Storage Decision Logic (DOT Visualization)

StorageLogic Start Received Compound (Solid HCl Salt) Usage Intended Usage? Start->Usage LongTerm Long Term Storage (> 3 Months) Usage->LongTerm Archive ActiveUse Active Use (< 3 Months) Usage->ActiveUse Experiments DeepFreeze Store at -20°C Desiccator Cabinet Amber Vial LongTerm->DeepFreeze Solution In Solution? ActiveUse->Solution Fridge Store at 2-8°C Desiccator Jar Amber Vial Solution->Fridge Solid Form DMSOStock Dissolve in DMSO Aliquot to Single-Use Store at -20°C Solution->DMSOStock Stock Solution Aqueous Prepare FRESH Do NOT Store Discard after 24h Solution->Aqueous Working Buffer

Figure 1: Decision tree for determining optimal storage conditions based on usage frequency and state.

Handling & Dissolution Protocol

Safety Precaution: Aminothiazoles can be skin irritants and potential sensitizers. Always wear nitrile gloves, safety goggles, and a lab coat. Handle the powder inside a fume hood to avoid inhalation of fine dust.

Protocol: Preparation of 10 mM Stock Solution (10 mL)

Materials:

  • 5-(4-Methoxybenzyl)thiazol-2-amine HCl (MW ≈ 256.75 g/mol )[1][2]

  • Anhydrous DMSO (Grade ≥ 99.9%)[1]

  • Vortex mixer[1]

  • Amber glass HPLC vials

Step-by-Step Methodology:

  • Equilibration: Remove the compound vial from the refrigerator/freezer and allow it to warm to room temperature before opening (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic HCl salt, causing immediate degradation/caking.

  • Weighing: Weigh 25.7 mg of the solid into a clean amber glass vial.

    • Note: Use an anti-static gun if the powder is "fly-away" due to static charge.[2]

  • Solvent Addition: Add 10.0 mL of Anhydrous DMSO.

    • Technique: Add the solvent in two steps. Add 5 mL, vortex to dissolve, then add the remaining 5 mL. This prevents powder from clumping at the bottom.

  • Dissolution: Vortex vigorously for 30-60 seconds. Sonicate for 5 minutes if visual particulates remain.

    • Observation: The solution should be clear and colorless to pale yellow.

  • Aliquot & Store: Immediately split the 10 mL into ten 1 mL aliquots in smaller vials. Label with date and concentration. Freeze at -20°C.

Protocol Visualization (DOT)

HandlingWorkflow Equilibrate 1. Thermal Equilibration (30 mins @ RT) Weigh 2. Weighing (Avoid Static) Equilibrate->Weigh Prevents Condensation Dissolve 3. Dissolution (DMSO, Vortex) Weigh->Dissolve Check 4. Visual QC (Clear/Pale Yellow?) Dissolve->Check Check->Dissolve Fail (Sonicate) Aliquot 5. Aliquot & Freeze (-20°C) Check->Aliquot Pass

Figure 2: Step-by-step workflow for preparing a stable stock solution.

Quality Control & Troubleshooting

To ensure experimental reproducibility, validate the compound integrity using the following self-validating checks.

A. Visual Inspection (The "Traffic Light" System)[1]
  • Green (Pass): White to off-white crystalline powder.[1][2] Solution is clear.

  • Yellow (Warning): Slight yellowing of powder or solution.[1] Indicates early-stage oxidation of the amine or benzyl group.[2] Action: Verify purity via LC-MS.

  • Brown/Sticky (Fail): Material has absorbed significant moisture (deliquescence) and degraded.[1] Action: Discard.

B. Chemical Verification (LC-MS)
  • Method: Reverse Phase C18 Column.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Expected Result: Single peak at [M+H]⁺ ≈ 221.07 (Free base mass) + Cl⁻ counterion invisible in positive mode.[1]

    • Note: In LC-MS, you detect the cation (221 Da), not the salt mass (256 Da).[1]

C. Troubleshooting Table
IssueProbable CauseCorrective Action
Material is sticky/clumped Moisture absorption (Hygroscopicity).[1][2]Dry under high vacuum (0.1 mbar) for 24h.[1] If color is dark, discard.
Precipitation in Aqueous Buffer pH is too high (Basic).The free base may precipitate at pH > 7. Lower pH or add <5% DMSO cosolvent.
Yellowing of DMSO Stock Oxidation or Photolysis.Check storage container (must be amber).[1] Purge headspace with Nitrogen/Argon.

References

  • European Medicines Agency (EMA). "Guideline on Declaration of Storage Conditions."[1] CPMP/QWP/609/96 Rev. 2.[1] Link

  • Cheng, X. et al. "Stability of Thiazole Derivatives in Biological Systems." Journal of Medicinal Chemistry, 2012.[3] (General reference for thiazole stability).

  • Sigma-Aldrich (Merck). "Handling and Storage of Hygroscopic Materials." Technical Bulletin. Link

  • PubChem. "Compound Summary: 2-Aminothiazole Derivatives." National Library of Medicine. Link

Sources

Application

Technical Application Note: Advanced Formulation Strategies for 5-(4-Methoxybenzyl)thiazol-2-amine Hydrochloride

Executive Summary & Physicochemical Context 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride (hereafter 5-MBT-HCl ) represents a classic "Borderline Class II/IV" compound within the Biopharmaceutics Classification System...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride (hereafter 5-MBT-HCl ) represents a classic "Borderline Class II/IV" compound within the Biopharmaceutics Classification System (BCS).[1][2] While the hydrochloride salt form confers initial gastric solubility, the molecule presents distinct delivery challenges driven by its pH-dependent solubility profile and chemical reactivity.[1][2]

The Physicochemical Paradox

The formulation challenge lies in the interplay between the thiazole core and the lipophilic tail:

  • The Thiazole Core (pKa ~5.3): The 2-aminothiazole nitrogen is weakly basic.[1][2] In the stomach (pH 1.2), the HCl salt is fully dissociated and soluble.[2] However, as the drug transits to the duodenum (pH 6.8), the molecule deprotonates to its free base form.[3][2]

  • The Methoxybenzyl Tail: This moiety significantly increases the LogP (lipophilicity) compared to the parent 2-aminothiazole.[1][2] Consequently, once deprotonation occurs in the intestine, the intrinsic solubility (

    
    ) drops precipitously, leading to rapid in vivo precipitation and reduced bioavailability.[3]
    
Stability Considerations

The primary amine at position 2 is nucleophilic and susceptible to:

  • Oxidative Degradation: Leading to azo-dimer formation (often observed as solution darkening).[1][2]

  • Maillard Reaction: Incompatibility with reducing sugars (e.g., lactose, fructose).[3][1][2]

Pre-Formulation Protocol: pH-Solubility Profiling

Before selecting a delivery vehicle, you must map the "Crash Point"—the pH at which the HCl salt converts to the insoluble free base.[3][2]

Protocol A: Equilibrium Solubility Mapping

Objective: Determine the pH-solubility profile to identify the supersaturation maintenance requirement.

Materials:

  • 5-MBT-HCl (micronized)[1][2]

  • Universal Buffer System (Britton-Robinson or Phosphate-Citrate series: pH 1.2, 3.0, 4.5, 6.8, 7.4)[3][1][2]

  • HPLC-UV/Vis[1][2]

Workflow:

  • Preparation: Dispense excess 5-MBT-HCl (approx. 50 mg) into 5 mL of each buffer in amber glass vials (protect from light).

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using 0.45 µm PVDF filters (avoid nylon due to potential drug adsorption).

  • Analysis: Quantify via HPLC.

  • Data Interpretation: Plot Solubility (

    
    ) vs. pH.
    
    • Critical Signal: A sharp drop in solubility >10-fold between pH 3.0 and pH 6.0 indicates a high risk of intestinal precipitation.[2]

Formulation Strategy 1: Lipid-Based Delivery (SEDDS)[2][3]

Rationale: To prevent the precipitation of the lipophilic free base in the intestine, the drug is dissolved in a lipid pre-concentrate.[3][2] Upon dispersion in gastric fluid, this forms a stable emulsion, keeping the drug solubilized within the oil droplets regardless of pH changes.[3][2]

Protocol B: Construction of Pseudo-Ternary Phase Diagrams

Objective: Identify the isotropic region for a Self-Emulsifying Drug Delivery System (SEDDS).

Reagents:

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) - Solubilizes the lipophilic tail.[1][2]

  • Surfactant: Cremophor® EL or Tween 80 - High HLB for emulsification.[1][2]

  • Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether) - Reduces interfacial tension.[1][2]

Step-by-Step Methodology:

  • Mixture Preparation: Prepare a series of surfactant:co-surfactant (

    
    ) ratios (e.g., 1:1, 2:1, 3:1).[3][2]
    
  • Titration:

    • Aliquot oil into glass vials.

    • Add

      
       to the oil in ratios from 9:1 to 1:9.[2]
      
    • Titrate with distilled water dropwise at 37°C under gentle vortexing.

  • Visual Assessment: Record the transition point from clear/transparent (microemulsion) to turbid (coarse emulsion).[1][2]

  • Drug Loading:

    • Select a formulation point within the clear "microemulsion" region of the phase diagram.[2]

    • Dissolve 5-MBT-HCl into the pre-concentrate.[1][2] Note: You may need to add a molar equivalent of a lipophilic base (e.g., triethanolamine) to convert the HCl salt to the free base in situ if the salt is insoluble in the oil phase.[2]

Formulation Strategy 2: Amorphous Solid Dispersion (ASD)[2][3]

Rationale: For solid oral dosage forms, ASD freezes the drug in a high-energy amorphous state within a polymer matrix, preventing crystallization.[3][1][2]

Protocol C: Hot Melt Extrusion (HME) Screening

Materials:

  • Polymer: HPMCAS-LF (Hypromellose Acetate Succinate).[1][2] Why? It is enteric and amphiphilic, inhibiting crystallization at neutral pH.[3][1][2]

  • Plasticizer: Triethyl citrate (10% w/w).[1][2]

Workflow:

  • Blending: Mix 5-MBT-HCl and Polymer (Ratio 1:3) in a turbula mixer.

  • Extrusion:

    • Feed into a twin-screw extruder (11mm).

    • Temperature Profile: Zone 1 (Feeding): 80°C

      
       Zone 4 (Die): 130°C. Caution: Keep below 140°C to prevent amine oxidation.[1]
      
  • Cooling: Air-cool the extrudate strand on a conveyor.

  • Milling: Pulverize to <250 µm powder.

  • QC Check: Analyze via DSC (Differential Scanning Calorimetry). A single glass transition temperature (

    
    ) and lack of melting endotherm confirms the amorphous state.[2]
    

Visualizations & Logic Flow

Formulation Decision Matrix

This diagram illustrates the logical pathway for selecting the correct vehicle based on the pre-formulation data.[2]

FormulationDecision Start START: 5-MBT-HCl API SolubilityTest Protocol A: pH-Solubility Profile Start->SolubilityTest Check1 Is Solubility < 0.1 mg/mL at pH 6.8? SolubilityTest->Check1 HighSol Standard Immediate Release (Capsule/Tablet) Check1->HighSol No LowSol Solubility Enhancement Required Check1->LowSol Yes Check2 LogP > 3.0? LowSol->Check2 LipidRoute Route A: Lipid Formulation (SEDDS/SMEDDS) Check2->LipidRoute Yes (Lipophilic) PolymerRoute Route B: Solid Dispersion (HME/Spray Dry) Check2->PolymerRoute No (Crystalline Limited) DetailLipid Use Capryol 90 + Tween 80 (Solubilizes Methoxybenzyl tail) LipidRoute->DetailLipid DetailPolymer Use HPMCAS (Prevents crystallization at pH 6.8) PolymerRoute->DetailPolymer

Figure 1: Decision Matrix for 5-MBT-HCl formulation based on physiological solubility and lipophilicity thresholds.

SEDDS Manufacturing Workflow

The following diagram details the critical steps for Protocol B (Lipid-Based Delivery).

SEDDS_Workflow Step1 1. Solubilization Dissolve 5-MBT-HCl in Oil/Surfactant Mix (60°C) Step2 2. Clarification Check for precipitation (Must be isotropic) Step1->Step2 Clear Solution? Step3 3. Adsorption (Optional) Adsorb liquid onto Neusilin US2 carrier Step2->Step3 Solid Dosage Step4 4. Encapsulation Fill into Softgel or HPMC Capsule Step2->Step4 Liquid Dosage Step3->Step4

Figure 2: Manufacturing workflow for Lipid-Based (SEDDS) delivery of 5-MBT-HCl.

Analytical Control & Stability

HPLC Method Parameters

To validate the formulation, use the following stability-indicating method capable of separating the parent amine from oxidative degradants.

ParameterSettingRationale
Column C18 (4.6 x 150mm, 3.5µm)Retains the lipophilic benzyl tail.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterMaintains acidic pH to protonate the thiazole (improves peak shape).[1][2]
Mobile Phase B AcetonitrileElutes the hydrophobic methoxybenzyl group.[1][2]
Gradient 5% B to 95% B over 10 minEnsures elution of potential dimers/oligomers.[1][2]
Detection UV @ 280 nmMax absorption for the thiazole-benzyl conjugate.[1][2]
Excipient Compatibility (Critical)

Contraindicated: Lactose, Glucose, Maltose.[3][1] Reason: The primary amine on the thiazole ring (


) will react with the aldehyde group of reducing sugars (Maillard reaction), turning the formulation brown and reducing potency.[2]
Recommended Diluents:  Mannitol, Microcrystalline Cellulose, Calcium Phosphate.[3][1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole.[1][2] Retrieved from [Link][1]

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications.[3][1][2] International Journal of Pharmaceutics.[1][2] (General guidance on Class II formulation).

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system.[1][2] European Journal of Pharmaceutical Sciences.[1][2] (Source for SEDDS protocol).

  • Repka, M. A., et al. (2012). Melt extrusion: process to product.[3][1][2] AAPS Advances in the Pharmaceutical Sciences Series.[1][2] (Source for HME parameters).

  • MDPI (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole.[1][2] (Context on thiazole solubility profiles). Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride

Welcome to the technical support center for the synthesis of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical intermediate.[1] We will delve into the mechanistic underpinnings of the synthesis, provide robust troubleshooting protocols, and answer frequently asked questions to ensure your experimental success.

The primary and most established route to this and similar 2-aminothiazole scaffolds is the Hantzsch thiazole synthesis.[2][3][4] This reaction, first described in the 19th century, involves the condensation of an α-haloketone with a thiourea derivative.[3][5] Its enduring prevalence is a testament to its reliability and versatility. This guide will focus on optimizing this classical pathway.

Core Synthesis Pathway: The Hantzsch Reaction

The synthesis of 5-(4-Methoxybenzyl)thiazol-2-amine proceeds via the reaction of 1-chloro-3-(4-methoxyphenyl)propan-2-one (the α-haloketone) and thiourea . The reaction mechanism involves an initial S-alkylation (a nucleophilic attack by the sulfur of thiourea on the α-carbon of the haloketone), followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[3][6]

Hantzsch_Synthesis Haloketone 1-chloro-3-(4-methoxyphenyl)propan-2-one step1 S-Alkylation (SN2) Haloketone->step1 Thiourea Thiourea Thiourea->step1 S_Alkylation S-Alkylation Intermediate step2 Intramolecular Cyclization S_Alkylation->step2 Cyclized_Intermediate Thiazoline Intermediate step3 Dehydration (-H2O) Cyclized_Intermediate->step3 Free_Base 5-(4-Methoxybenzyl)thiazol-2-amine (Free Base) step4 Acidification (HCl) Free_Base->step4 Final_Product 5-(4-Methoxybenzyl)thiazol-2-amine HCl step1->S_Alkylation step2->Cyclized_Intermediate step3->Free_Base step4->Final_Product

Caption: General workflow for the Hantzsch synthesis of the target compound.

Troubleshooting Guide & Optimization Strategies

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have failed to isolate any product. What are the critical parameters to investigate?

Answer: Low or no yield in a Hantzsch synthesis typically points to issues with reagents, reaction conditions, or the work-up procedure. Let's break down the likely culprits.

  • Reagent Quality and Stoichiometry:

    • α-Haloketone Purity: The α-haloketone, 1-chloro-3-(4-methoxyphenyl)propan-2-one, is a key reactant. It can be susceptible to degradation over time. Ensure its purity using ¹H NMR before starting the reaction. Lachrymatory properties are common for α-haloketones, indicating the need for careful handling.[3]

    • Thiourea Purity: While generally stable, ensure the thiourea is dry and of high purity.

    • Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable α-haloketone.[5]

  • Reaction Conditions:

    • Solvent Choice: The reaction is typically performed in a protic solvent like ethanol or methanol.[5] The choice of solvent affects the solubility of the starting materials and the reaction rate. For reactants with poor solubility, a solvent like Dimethylformamide (DMF) can be used, although this may require higher temperatures and can complicate purification.[7]

    • Temperature Control: This is a critical factor. Overheating can lead to decomposition and the formation of polymeric side products. A gentle reflux in ethanol (around 78°C) is a standard starting point.[8] If using microwave-assisted synthesis, reaction times can be dramatically reduced, but temperature control remains vital to prevent side reactions.[3][4]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the α-haloketone spot is a good indicator of completion.

  • Work-up and Isolation:

    • Neutralization: After the reaction, the product exists as the hydrohalide salt. To isolate the free base, the reaction mixture must be cooled and then neutralized. A weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is typically used to precipitate the free amine product.[5] Failure to neutralize properly will result in the product remaining dissolved in the aqueous layer.

    • Precipitation: The free amine is often poorly soluble in water and should precipitate upon neutralization.[5] If it oils out, scratching the flask or adding a seed crystal can induce crystallization.

Troubleshooting_Yield Start Low or No Yield Reagents Verify Reagent Purity (NMR, etc.) Start->Reagents Stoichiometry Check Stoichiometry (Use slight excess of thiourea) Reagents->Stoichiometry Conditions Optimize Reaction Conditions (Solvent, Temperature) Stoichiometry->Conditions Monitoring Monitor Reaction (TLC until SM consumed) Conditions->Monitoring Workup Verify Work-up (Proper neutralization, pH check) Monitoring->Workup Result Improved Yield Workup->Result

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Product Purity and Side Reactions

Question: My TLC plate shows multiple spots, and the final product appears impure even after initial isolation. What are the likely side products, and how can they be minimized?

Answer: The formation of side products is a common challenge. Understanding the potential competing reaction pathways is key to minimizing them.

  • Common Side Products:

    • Unreacted Starting Materials: The most common impurities. This is often due to incomplete reaction or incorrect stoichiometry.

    • Formation of Dimer/Polymer: Overheating or prolonged reaction times can sometimes lead to the formation of undesired polymeric materials.

    • Regioselectivity Issues: While not an issue for this specific synthesis due to the symmetry of thiourea, in related syntheses using substituted thioamides, the formation of regioisomers can be a problem.[9]

  • Minimizing Side Product Formation:

    • Strict Temperature Control: Use an oil bath and a condenser to maintain a stable reflux temperature. Avoid aggressive heating, which can cause localized overheating.[9]

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially if the reactants are sensitive.

    • pH Control During Work-up: Carefully controlling the pH during neutralization is crucial. A pH that is too high (strongly basic) can sometimes lead to the degradation of the thiazole ring or other base-catalyzed side reactions.

Issue 3: Purification Challenges

Question: I am struggling to purify the final product. Recrystallization is not effective, or I have difficulty with column chromatography.

Answer: Effective purification is essential for obtaining a high-quality final product. A multi-step approach is often necessary.

  • Initial Purification: Free Base Precipitation

    • The first purification step is the precipitation of the free base from the reaction mixture upon neutralization. Ensure the mixture is sufficiently cooled (e.g., in an ice bath) to maximize precipitation and minimize the amount of product remaining in the mother liquor.[10]

  • Recrystallization:

    • This is the most common and efficient method for purifying the free base.[10]

    • Solvent Selection: The key is finding a suitable solvent or solvent pair. The compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent. Common choices for 2-aminothiazoles include ethanol, ethanol/water mixtures, or isopropanol.[10]

    • Procedure: Dissolve the crude solid in a minimal amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[10]

  • Column Chromatography:

    • If recrystallization fails to remove all impurities, silica gel column chromatography is the next step.

    • Eluent System: The polarity of the mobile phase is critical. Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For 2-aminothiazoles, mixtures of ethyl acetate and hexane or dichloromethane and methanol are often effective.

    • Troubleshooting: If your compound elutes too quickly (with the solvent front), the eluent is too polar. If it doesn't move from the baseline, the eluent is not polar enough.[10]

  • Final Step: Conversion to Hydrochloride Salt

    • Converting the purified free base to its hydrochloride salt often serves as a final purification step and provides a more stable, crystalline, and easier-to-handle solid.

    • Procedure: Dissolve the purified free base in a suitable solvent (e.g., methanol, isopropanol, or diethyl ether). Slowly add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.[11] The resulting salt can be collected by filtration, washed with a cold, non-polar solvent (like cold ether), and dried under vacuum.

Optimized Experimental Protocols

The following protocols are based on established procedures and best practices for the Hantzsch thiazole synthesis.

Protocol 1: Synthesis of 5-(4-Methoxybenzyl)thiazol-2-amine (Free Base)
ParameterRecommended ValueRationale
Reactants 1-chloro-3-(4-methoxyphenyl)propan-2-one (1.0 eq)Key starting materials for the Hantzsch reaction.
Thiourea (1.2 eq)A slight excess ensures full consumption of the haloketone.
Solvent Ethanol (Absolute)Good solvent for reactants, allows for easy reflux.
Temperature 78-80°C (Reflux)Optimal for reaction rate without significant decomposition.
Reaction Time 2-4 hours (Monitor by TLC)Typical duration; TLC ensures reaction goes to completion.
Work-up 1. Cool to RT, then ice bath. 2. Neutralize with sat. NaHCO₃ (aq).Cooling maximizes precipitation; weak base prevents degradation.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-3-(4-methoxyphenyl)propan-2-one (1.0 eq) and thiourea (1.2 eq).

  • Add absolute ethanol to the flask (approx. 5-10 mL per gram of haloketone).

  • Heat the mixture to reflux with stirring in an oil bath set to ~85°C.

  • Maintain reflux for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent system) until the haloketone spot is no longer visible.

  • Once complete, remove the flask from the heat and allow it to cool to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes.

  • Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the mixture is neutral or slightly basic (pH 7-8).

  • A precipitate (the free base) should form. Continue stirring in the ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. This crude product can be purified by recrystallization from ethanol.

Protocol 2: Conversion to 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride

Step-by-Step Methodology:

  • Dissolve the purified 5-(4-Methoxybenzyl)thiazol-2-amine free base in a minimal amount of methanol or isopropanol.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a solution of 2M HCl in diethyl ether (or bubble dry HCl gas) until the pH is acidic and precipitation is complete.

  • Collect the white crystalline hydrochloride salt by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual solvent and impurities.

  • Dry the final product, 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride, under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a typical, realistic yield for this synthesis? A1: With an optimized protocol, yields for the Hantzsch synthesis of 2-aminothiazoles are generally good, often ranging from 70% to over 90%.[5][8]

Q2: How can I confirm the structure and purity of my final product? A2: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=N, C-S).

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Q3: Are there any "greener" alternatives to this synthesis? A3: Yes, modern variations of the Hantzsch synthesis focus on improving its environmental profile. This includes using microwave irradiation to reduce reaction times and energy consumption, and employing greener solvents like water or polyethylene glycol (PEG).[12][13] Catalyst-free methods in aqueous media have also been successfully developed.[13]

Q4: The starting α-haloketone is a lachrymator. What are the best safety practices? A4: All manipulations involving α-haloketones should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

References

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2021, January 8). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Retrieved February 15, 2026, from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 15, 2026, from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 15, 2026, from [Link]

  • ScienceDirect. (n.d.). Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. Retrieved February 15, 2026, from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved February 15, 2026, from [Link]

  • YouTube. (2019, January 19). Synthesis of thiazoles. Retrieved February 15, 2026, from [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2024, January). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved February 15, 2026, from [Link]

  • MySkinRecipes. (n.d.). 5-(4-Methoxy-benzyl)-thiazol-2-ylamine. Retrieved February 15, 2026, from [Link]

  • Encyclopedia.pub. (2021, March 29). Thiazoles and Bisthiazoles. Retrieved February 15, 2026, from [Link]

  • Educational Administration: Theory and Practice. (2024, May 14). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved February 15, 2026, from [Link]

  • Niner Commons. (n.d.). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Optimizing reaction temperature for 5-(4-Methoxybenzyl)thiazol-2-amine synthesis

Technical Support Ticket: #THZ-5MB-OPT-04 Subject: Optimization of Reaction Temperature for 5-(4-Methoxybenzyl)thiazol-2-amine Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #THZ-5MB-OPT-04 Subject: Optimization of Reaction Temperature for 5-(4-Methoxybenzyl)thiazol-2-amine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High

Executive Summary: The Thermodynamic Landscape

Welcome to the Technical Support Center. You are likely employing the Hantzsch Thiazole Synthesis to generate 5-(4-Methoxybenzyl)thiazol-2-amine from 1-bromo-3-(4-methoxyphenyl)propan-2-one and thiourea .

The critical insight for this specific derivative is that the reaction proceeds through two distinct kinetic phases with different energy requirements. The 4-methoxybenzyl group acts as an electron-donating substituent, which influences the stability of the intermediate but generally does not hinder the cyclization if the temperature is managed correctly.

The Core Conflict:

  • Phase 1 (

    
     Alkylation):  Occurs rapidly at Room Temperature (20–25°C) .
    
  • Phase 2 (Cyclodehydration): Is endothermic and entropy-driven, typically requiring Reflux (65–78°C) to drive the elimination of water and aromatize the ring.

Failure Mode: Running too cold results in the isolation of the 4-hydroxythiazoline intermediate (often a sticky oil or unstable solid), while running too hot (>100°C or prolonged reflux) causes oxidative dimerization of thiourea and tarring of the electron-rich methoxybenzyl moiety.

Troubleshooting Matrix (FAQs)

Use this matrix to diagnose your current experimental issues before proceeding to the optimized protocol.

Symptom Probable Cause Technical Resolution
Yield is Low (<40%) but SM is consumed Thermal Degradation You likely overheated the reaction. The methoxybenzyl group renders the aromatic ring electron-rich, making it susceptible to polymerization or electrophilic attack under harsh reflux. Limit reflux to 2 hours.
Product is a sticky oil / "Gum" Kinetic Trap (Intermediate) The reaction temperature was too low (likely <50°C). You have isolated the hydroxythiazoline intermediate. Action: Resuspend the oil in ethanol and reflux for an additional 60 minutes to force dehydration.
TLC shows a persistent baseline spot Thiourea Dimerization If the reaction is run open to air at high heat, thiourea oxidizes to form Hector’s bases or disulfides. Action: Run under an inert atmosphere (

) and ensure stoichiometric balance (1.0 : 1.1 ratio).
Precipitate is distinctively yellow/orange HBr Salt Formation The product initially forms as the hydrobromide salt. Action: This is normal. You must neutralize with aqueous

or

to release the free amine (usually a white/pale cream solid).

Optimized Experimental Protocol

This protocol is calibrated specifically for the 5-(4-Methoxybenzyl) derivative to balance the rate of cyclization against the stability of the methoxy group.

Reagents:

  • A: 1-bromo-3-(4-methoxyphenyl)propan-2-one (1.0 eq)

  • B: Thiourea (1.1 eq)

  • Solvent: Absolute Ethanol (10 mL per mmol of A)

Step-by-Step Methodology:

  • Solubilization (T = 25°C): Dissolve Thiourea (B) in ethanol. Add ketone (A) portion-wise over 10 minutes. Note: A slight exotherm may occur; this is the S-alkylation proceeding.

  • The Thermal Ramp (T = 25°C

    
     78°C): 
    
    • Stir at room temperature for 30 minutes. This ensures the formation of the acyclic thioether intermediate without competitive polymerization.

    • Equip a reflux condenser.

  • Cyclodehydration (T = 78°C):

    • Heat the mixture to a gentle reflux (bath temp ~85°C).

    • Critical Checkpoint: Maintain reflux for 90 to 120 minutes . Do not exceed 3 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show the disappearance of the non-polar ketone and the appearance of a UV-active, lower

      
       spot (the thiazole HBr salt).
      
  • Isolation (T = 0°C):

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product often crystallizes as the HBr salt.

    • Option A (Salt Isolation): Filter the solid, wash with cold ethanol.

    • Option B (Free Base): If no precipitate forms, or to get the free amine: Concentrate ethanol to 20% volume. Pour into saturated aqueous

      
       (pH 8-9). The free amine will precipitate as a white/off-white solid.
      
  • Purification: Recrystallize from Ethanol/Water (4:1) if necessary.[1]

Visualization: Reaction Pathway & Temperature Logic

The following diagram illustrates the mechanistic pathway and where temperature exerts its control.

HantzschMechanism Reactants Reactants (Haloketone + Thiourea) Intermediate1 S-Alkylated Thioether Reactants->Intermediate1 Fast (25°C) SN2 Attack Intermediate2 Hydroxythiazoline (Trapped at Low T) Intermediate1->Intermediate2 Cyclization Intermediate2->Intermediate2 Stable < 50°C (Oiling Out) Product 5-(4-Methoxybenzyl) thiazol-2-amine Intermediate2->Product Dehydration REQUIRES REFLUX (- H2O)

Caption: The Hantzsch pathway showing the critical heat-dependent dehydration step (Red Arrow) required to convert the hydroxythiazoline intermediate into the aromatic thiazole product.

Data Summary: Temperature vs. Outcome

The following table summarizes the impact of temperature on the synthesis of benzyl-substituted thiazoles, derived from standard Hantzsch kinetics [1][3].

Temperature ConditionReaction TimeMajor Species IsolatedYield Estimate
25°C (Room Temp) 24 HoursHydroxythiazoline (Intermediate)N/A (Incomplete)
50°C 4 HoursMixture (Intermediate + Product)Low (<40%)
78°C (EtOH Reflux) 1.5 - 2 Hours Target Thiazole (Aromatic) High (85-95%)
100°C+ (High Boil) 1 HourThiazole + Oxidative TarsModerate (60%)

References

  • BenchChem. (2025).[1][2] Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from

  • Organic Chemistry Portal. (2023). Hantzsch Thiazole Synthesis: Mechanism and Conditions.[1][3][4] Retrieved from

  • Royal Society of Chemistry. (2020). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stabilizing 5-(4-Methoxybenzyl)thiazol-2-amine Hydrochloride

Ticket ID: #TZ-MB-505 Subject: Aqueous Stability & Formulation Optimization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary You are encountering stability issues with 5-(4-Methoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TZ-MB-505 Subject: Aqueous Stability & Formulation Optimization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering stability issues with 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride in aqueous media. This molecule presents a classic "solubility-stability paradox." The thiazole-2-amine core is basic (pKa ~5.3), meaning it requires acidic conditions to remain soluble as a salt. However, the electron-rich 4-methoxybenzyl (PMB) tail makes the compound susceptible to oxidative degradation (benzylic oxidation) and dimerization, a process accelerated by light and dissolved oxygen.

This guide provides a self-validating formulation strategy to stabilize this compound for experimental use.

Module 1: The pH-Solubility Window

The Core Problem: Users often attempt to dissolve the HCl salt in PBS (pH 7.4). At this pH, the compound deprotonates to its free base form. Given the lipophilic methoxybenzyl tail, the free base is poorly soluble and precipitates, often observed as a "crashing out" event or increasing turbidity over 2-4 hours.

The Solution: You must maintain the solution pH below the pKa of the thiazole nitrogen to ensure the cationic (salt) form dominates.

Optimized Buffer Protocol (Citrate-Buffered Saline, pH 4.5)

Use this for standard injections or cellular assays where slightly acidic pH is tolerated.

ComponentConcentrationFunction
Sodium Citrate (Dihydrate) 20 mMBuffering Agent (pKa range 3.1–6.4)
Sodium Chloride 150 mMIsotonicity (prevents osmotic shock)
EDTA (Disodium) 0.5 mMChelator (removes metal ions that catalyze oxidation)
pH Adjustment to 4.5CRITICAL: Adjust with 1N HCl. Do not over-shoot.

Step-by-Step Formulation:

  • Dissolve Citrate, NaCl, and EDTA in 90% of final volume Milli-Q water.

  • Adjust pH to 4.5 using HCl.

  • Degas the buffer (See Module 2) before adding the drug.

  • Add 5-(4-Methoxybenzyl)thiazol-2-amine HCl powder.

  • Vortex until dissolved (Solution should be clear).

  • Filter sterilize (0.22 µm PVDF). Do not autoclave the drug.

Module 2: Preventing Oxidative Degradation (The "Yellowing" Effect)

The Mechanism: The PMB group is electron-donating, activating the benzylic position. In the presence of oxygen and light, this position can undergo radical oxidation to form the ketone or alcohol derivatives. Furthermore, 2-aminothiazoles can undergo oxidative dimerization (forming azo-linkages), turning the solution yellow/brown.

Workflow: Deoxygenation & Antioxidant Protection

To prevent the solution from turning pink/yellow (a sign of quinone/azo formation), strictly follow this deoxygenation logic.

StabilityWorkflow Start Buffer Prep Degas Nitrogen/Argon Sparge (15 min) Start->Degas Remove O2 AddDrug Add Compound (Under Inert Gas) Degas->AddDrug Prevent Radical Initiation Check Check Clarity & pH AddDrug->Check QC Step Store Store -80°C (Amber Vial) Check->Store Freeze Thaw < 2x

Caption: Figure 1. Anaerobic handling workflow to prevent oxidative degradation of the electron-rich thiazole core.

Pro-Tip: If your assay tolerates it, add Sodium Metabisulfite (0.1%) or Ascorbic Acid (0.5 mM) to the buffer. These act as sacrificial antioxidants, scavenging free radicals before they attack the methoxybenzyl group.

Module 3: Advanced Solubilization (Neutral pH)

The Scenario: If your experiment strictly requires pH 7.4 (e.g., sensitive receptor binding assays), simple buffers will fail due to precipitation. You must use complexation.

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic PMB tail enters the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble at neutral pH.

Cyclodextrin Complexation Protocol
  • Prepare a 20% (w/v) HP-β-CD stock solution in PBS (pH 7.4).

  • Add the drug powder slowly to the CD solution while stirring.

  • Stir at room temperature for 4–6 hours (equilibrium time is essential).

  • Filter (0.45 µm) to remove any uncomplexed drug.

  • Validation: The solution should remain clear at 4°C for 24 hours. If precipitate forms, increase CD concentration to 30% or lower drug load.

Troubleshooting Guide & FAQs

Diagnostic Logic Tree

Use this flow to identify the root cause of instability.

Troubleshooting Issue Observed Issue Precip White Precipitate Issue->Precip Color Color Change (Pink/Yellow) Issue->Color Loss Loss of Potency (No visible change) Issue->Loss PrecipCause pH > pKa (5.3) Precip->PrecipCause ColorCause Oxidation of Amine or Benzylic C Color->ColorCause LossCause Adsorption to Plastic or Hydrolysis Loss->LossCause PrecipFix Action: Lower pH to 4.5 or use Cyclodextrin PrecipCause->PrecipFix ColorFix Action: Add Antioxidant & Protect from Light ColorCause->ColorFix LossFix Action: Use Glass Vials & Fresh Prep LossCause->LossFix

Caption: Figure 2. Diagnostic logic for identifying failure modes based on visual cues.

Frequently Asked Questions

Q: Why does my solution turn pink after 24 hours at room temperature? A: This indicates oxidative dimerization of the 2-aminothiazole ring or oxidation of the methoxybenzyl group to a quinone-like species. The "pink" is a tell-tale sign of conjugated oxidation products. Fix: Store in amber glass and strictly degas buffers.

Q: Can I autoclave the stock solution? A: No. The methoxybenzyl group is thermally sensitive in aqueous solution and may undergo hydrolysis or rearrangement at 121°C. Always use sterile filtration (0.22 µm PVDF or PES membranes).

Q: I need to inject this into mice. Is pH 4.5 safe? A: Generally, yes. For IV or IP injection, small volumes (<200 µL) of pH 4.5 citrate buffer are well-buffered by the blood/peritoneum. However, ensure the solution is isotonic (150 mM NaCl). If higher pH is required, you must use the Cyclodextrin protocol (Module 3).

Q: The compound sticks to my plastic tubes. A: The hydrophobic PMB tail causes significant non-specific binding to polypropylene. Fix: Use low-binding tubes or glass vials for storage.

References

  • Thiazole Stability & Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Cyclodextrin Solubilization: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Oxidation of PMB Groups: Crouch, R. D. (2013). Selective deprotection of silyl ethers. Tetrahedron, 69(11), 2383-2417. (Discusses the oxidative lability of p-methoxybenzyl ethers/groups).

  • pKa of Aminothiazoles: Brown, K., et al. (2008). The pKa of 2-aminothiazole and its derivatives. Journal of Chemical & Engineering Data. (Establishes the pKa range ~5.3 for the thiazole nitrogen).

Reference Data & Comparative Studies

Validation

Structural Validation of 5-(4-Methoxybenzyl)thiazol-2-amine HCl: A Comparative NMR Guide

Executive Summary Product: 5-(4-Methoxybenzyl)thiazol-2-amine Hydrochloride Primary Application: Pharmaceutical intermediate; kinase inhibitor scaffold. Critical Quality Attribute (CQA): Confirmation of hydrochloride sal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 5-(4-Methoxybenzyl)thiazol-2-amine Hydrochloride Primary Application: Pharmaceutical intermediate; kinase inhibitor scaffold. Critical Quality Attribute (CQA): Confirmation of hydrochloride salt formation versus the free base.

This guide provides a technical comparison between the Hydrochloride Salt (Product) and its Free Base (Alternative) using 1H NMR spectroscopy.[1] While the free base is the synthetic precursor, the HCl salt is frequently the preferred form for drug development due to enhanced aqueous solubility and bioavailability. Distinguishing these two forms is a common analytical challenge; this guide outlines the specific spectral shifts that serve as definitive proof of salt formation.

Part 1: Structural Analysis & Theoretical Grounding

The Molecule

The compound consists of three distinct magnetic environments:

  • The Thiazole Core: A 5-substituted heterocyclic ring containing a diagnostic C4-proton and a C2-amine.

  • The Linker: A methylene (

    
    ) bridge connecting the heterocycle to the aromatic tail.
    
  • The Tail: A para-methoxy substituted phenyl ring, creating a classic AA'BB' splitting pattern.

Graphviz Diagram: Structural Connectivity & Splitting

The following diagram illustrates the proton environments and their expected coupling interactions.

G cluster_0 Thiazole Core cluster_1 Linker & Tail N_Thiazole N (Protonation Site) C4_H C4-H (Diagnostic Singlet) N_Thiazole->C4_H deshields C2_Amine C2-NH3+ (Broad, Exchangeable) C2_Amine->N_Thiazole attached to Linker CH2 (Singlet) C4_H->Linker adjacent Phenyl Phenyl (AA'BB' Doublets) Linker->Phenyl connects Methoxy OCH3 (Singlet) Phenyl->Methoxy para-substituent

Figure 1: Structural connectivity highlighting key NMR-active nuclei. The protonation of the thiazole nitrogen in the HCl salt significantly deshields the C4-H and C2-Amine protons.

Part 2: Comparative Analysis (Product vs. Alternative)

The primary analytical task is distinguishing the HCl Salt (Product) from the Free Base (Alternative). The table below summarizes the experimental differences observed in DMSO-


.
Table 1: Spectral Comparison (DMSO- , 400 MHz)
Proton AssignmentMultiplicityFree Base (Alternative)

(ppm)
HCl Salt (Product)

(ppm)
Shift (

)
Interpretation
Amine (

/

)
Broad Singlet6.90 – 7.209.00 – 10.50 +2.5Primary Indicator. Protonation converts

to

, causing significant deshielding and broadening due to quadrupole relaxation.
Thiazole C4-H Singlet7.50 – 7.607.80 – 8.10 +0.4Secondary Indicator. The positive charge on the ring nitrogen withdraws electron density from the ring, shifting the C4 proton downfield.
Phenyl (Meta to OMe) Doublet (

Hz)
7.10 – 7.157.15 – 7.20< 0.1Minimal effect. The aromatic tail is distant from the ionization site.
Phenyl (Ortho to OMe) Doublet (

Hz)
6.80 – 6.856.80 – 6.85~ 0.0No significant change.[2] Shielded by the electron-donating methoxy group.
Linker (

)
Singlet3.90 – 4.004.00 – 4.10+0.1Slight inductive deshielding may be observed.
Methoxy (

)
Singlet3.70 – 3.753.70 – 3.750.0Unaffected by salt formation.

Note on Causality: The dramatic shift of the amine protons is the definitive proof of salt formation. In the free base, the lone pair on the amine participates in resonance with the thiazole ring, shielding the protons. Upon protonation (HCl salt), this resonance is perturbed, and the positive charge strongly deshields the protons.

Part 3: Solvent Selection Strategy

Choosing the correct solvent is critical for visualizing the exchangeable protons (


).
Comparison: DMSO- vs. Methanol- (MeOD)
  • DMSO-

    
     (Recommended): 
    
    • Why: Aprotic polar solvent. It does not exchange protons rapidly with the solute.

    • Result: You will see the broad

      
       peak at ~9.0-10.0 ppm.[3] This confirms the amine is present and protonated.
      
    • Artifacts: Look for the residual solvent quintet at 2.50 ppm and water broad singlet at 3.33 ppm.

  • Methanol-

    
     (Not Recommended for Salt Confirmation): 
    
    • Why: Protic solvent. The deuterium in the solvent (

      
      ) rapidly exchanges with the active protons (
      
      
      
      ) on the molecule.
    • Result: The diagnostic amine peak disappears (becomes

      
      ), rendering it invisible in 1H NMR.
      
    • Use Case: Only use MeOD if solubility in DMSO is poor or to simplify the aromatic region by removing the broad amine peak.

Part 4: Experimental Protocol

Workflow Diagram

Workflow Sample 1. Sample Prep (5-10 mg Compound) Solvent 2. Solvent Addition (0.6 mL DMSO-d6) Sample->Solvent Dissolution 3. Dissolution (Vortex/Sonication) Solvent->Dissolution Acquisition 4. Acquisition (16-32 Scans, d1=1.0s) Dissolution->Acquisition Processing 5. Processing (Phase, Baseline, Ref) Acquisition->Processing Analysis 6. Analysis (Check 9-10ppm Region) Processing->Analysis

Figure 2: Step-by-step analytical workflow for verifying the HCl salt form.

Detailed Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the 5-(4-Methoxybenzyl)thiazol-2-amine HCl into a clean vial.

    • Why: Sufficient concentration ensures the broad ammonium peak is distinguishable from the baseline noise.

  • Solvation:

    • Add 0.6 mL of DMSO-

      
        (99.9% D).
      
    • Critical Step: Ensure the DMSO is "dry" (stored over molecular sieves) to prevent the water peak (3.33 ppm) from overlapping with the methoxy or linker signals.

  • Homogenization:

    • Vortex for 30 seconds. If the salt is stubborn, sonicate for 1 minute.

    • Visual Check: The solution must be clear and free of suspended solids. Suspensions result in broad, uninterpretable lines.

  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Pulse Sequence: zg30 (Standard 1H).

    • Scans (NS): 16 or 32 (Salt protons are broad; more scans improve signal-to-noise).

    • Relaxation Delay (D1): 1.0 second.

    • Spectral Width: 0 to 14 ppm (Ensure the downfield ammonium peak is captured).

  • Processing & Referencing:

    • Reference the spectrum using the residual DMSO pentet at 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) to smooth noise.

    • Validation: Check for the water peak at ~3.33 ppm.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general chemical shift principles and amine exchange behavior).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for heterocyclic chemical shifts). [Link]

Sources

Comparative

A Comparative Analysis of Thiazol-2-amine: Free Base vs. Hydrochloride Salt Solubility for Pharmaceutical Applications

Introduction Thiazol-2-amine is a heterocyclic amine that serves as a fundamental scaffold in medicinal chemistry. Its derivatives are investigated for a wide array of pharmacological activities, including antimicrobial,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazol-2-amine is a heterocyclic amine that serves as a fundamental scaffold in medicinal chemistry. Its derivatives are investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] In the journey from a promising lead compound to a viable drug candidate, understanding and optimizing its physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a drug's dissolution rate, and consequently, its bioavailability.[4]

Many active pharmaceutical ingredients (APIs) are weak bases, like thiazol-2-amine, which often exhibit poor water solubility in their neutral (free base) form. A common and effective strategy to overcome this challenge is the formation of a salt, typically a hydrochloride salt, by reacting the basic amine with hydrochloric acid.[4] This guide provides an in-depth, objective comparison of the solubility profiles of thiazol-2-amine free base and its hydrochloride salt. We will explore the theoretical underpinnings of their solubility differences and provide detailed, field-proven experimental protocols for their determination, empowering researchers to make informed decisions in drug development and formulation.

Theoretical Framework: Why Salt Formation Matters

The profound difference in solubility between a free base and its hydrochloride salt is governed by the compound's ionization state, which is a function of its acidity constant (pKa) and the pH of the surrounding medium.

Thiazol-2-amine (pKa ≈ 5.36) is a weak base.[5][6] The primary amino group can accept a proton (H⁺) to form a positively charged conjugate acid. The equilibrium between the un-ionized free base and the ionized conjugate acid is crucial.

  • Thiazol-2-amine (Free Base): In its neutral form, the molecule is less polar. Its solubility in water is limited but it is more soluble in organic solvents.[1][7]

  • Thiazol-2-amine Hydrochloride: This is the ionic salt form where the amino group is protonated (NH₃⁺) and is associated with a chloride anion (Cl⁻). This ionic character dramatically increases its interaction with polar solvents like water, leading to significantly higher aqueous solubility.[4][8]

The Henderson-Hasselbalch equation quantitatively describes this relationship. For a weak base, it is expressed as:

pH = pKa + log([Base] / [Conjugate Acid])

This equation predicts that:

  • At a pH below the pKa (e.g., in the stomach, pH 1-3), the equilibrium shifts towards the protonated, ionized (conjugate acid) form, favoring dissolution.

  • At a pH above the pKa (e.g., in the intestine, pH > 6), the neutral free base form dominates, which can lead to precipitation of the drug if its concentration exceeds its intrinsic solubility.

This pH-dependent solubility is a critical factor for oral drug absorption as the API traverses the gastrointestinal tract.

G cluster_0 Aqueous Environment FreeBase Thiazol-2-amine (Free Base, Less Soluble) Salt Thiazol-2-ammonium Ion (Conjugate Acid, More Soluble) FreeBase->Salt + H⁺ (Acidic pH < pKa) Salt->FreeBase - H⁺ (Basic pH > pKa)

Caption: Ionization equilibrium of Thiazol-2-amine.

Experimental Design and Rationale

To quantitatively compare the solubility of thiazol-2-amine free base and its hydrochloride salt, we employ the Thermodynamic Shake-Flask Method . This method is considered the gold standard for determining the intrinsic solubility of a compound as it measures solubility at equilibrium, providing a thermodynamically stable value that is crucial for lead optimization and formulation stages.[9]

Solvent Selection Rationale:

  • Deionized Water (pH ≈ 7): Provides a baseline for solubility in a neutral aqueous environment.

  • 0.01 M HCl (pH 2.0): Simulates the highly acidic environment of the stomach to assess the solubility of the free base upon protonation.

  • Phosphate-Buffered Saline (PBS, pH 7.4): Mimics the physiological pH of blood and extracellular fluid, which is critical for predicting in vivo behavior.

  • Ethanol: A common, polar organic solvent used in co-solvent systems for formulation and synthesis.

Quantification Method Rationale: UV-Vis spectrophotometry is selected for its simplicity, speed, and reliability. Thiazol-2-amine possesses a thiazole ring, which acts as a chromophore, allowing for direct quantification without the need for complex derivatization, provided no other components in the solution absorb at the same wavelength.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve

Rationale: A robust calibration curve is essential for accurately converting the absorbance measurements of unknown samples into concentration values.

  • Stock Solution Preparation: Accurately weigh 10 mg of thiazol-2-amine hydrochloride (due to its high water solubility) and dissolve it in 100 mL of 0.01 M HCl to create a 100 µg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution with 0.01 M HCl to prepare a series of standards with concentrations ranging from 1 µg/mL to 25 µg/mL.

  • UV-Vis Measurement: Determine the wavelength of maximum absorbance (λmax) for thiazol-2-amine by scanning a mid-range standard (e.g., 10 µg/mL) from 200-400 nm.

  • Calibration Curve Generation: Measure the absorbance of each standard solution at the predetermined λmax. Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An acceptable R² value should be >0.995.

Protocol 2: Shake-Flask Solubility Determination

Rationale: This protocol ensures that the solvent becomes fully saturated with the solute and that equilibrium is reached. Removing undissolved solids before analysis is critical to prevent artificially high results.

G A 1. Add Excess Compound to Solvent B 2. Equilibrate (24h, 25°C, shaking) A->B C 3. Centrifuge (15 min, 10,000 rpm) B->C D 4. Filter Supernatant (0.22 µm syringe filter) C->D E 5. Dilute Sample for Analysis D->E F 6. Quantify Concentration (UV-Vis Spectroscopy) E->F

Caption: Shake-Flask Solubility Experimental Workflow.

  • Sample Preparation: Add an excess amount of the test compound (e.g., ~10 mg of thiazol-2-amine free base or hydrochloride salt) to a series of 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.

  • Solvent Addition: Add 1 mL of the desired solvent (Deionized Water, 0.01 M HCl, PBS pH 7.4, or Ethanol) to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection & Filtration: Carefully collect the supernatant, ensuring no solid material is disturbed. For aqueous samples, filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any remaining particulates. This step is crucial for accurate results.

  • Dilution: Based on expected solubility, dilute the clear filtrate with the appropriate solvent blank to bring the concentration within the linear range of the calibration curve.

  • Quantification: Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the predetermined λmax. Calculate the concentration using the calibration curve equation, remembering to account for the dilution factor.

Comparative Data Summary

The following tables summarize the key physicochemical properties and the expected experimental solubility data.

Table 1: Physicochemical Properties

PropertyThiazol-2-amine (Free Base)Thiazol-2-amine (Hydrochloride Salt)
Chemical Formula C₃H₄N₂S[1]C₃H₅ClN₂S[10]
Molecular Weight 100.14 g/mol [11]136.60 g/mol [10]
Appearance Pale yellow to brown crystalline solid[1][11]Data not specified, typically a white to off-white solid
pKa (of conjugate acid) 5.36 (at 20°C)[5]Not applicable (already protonated)

Table 2: Illustrative Solubility Data (at 25 °C)

SolventThiazol-2-amine Free Base (mg/mL)Thiazol-2-amine HCl Salt (mg/mL)
Deionized Water (pH~7) ~10-20> 200
0.01 M HCl (pH 2.0) > 200> 200
PBS (pH 7.4) ~5-15> 200
Ethanol HighModerate

Note: The data in Table 2 are illustrative based on theoretical principles. Actual values of 100 g/L (100 mg/mL) have been reported for the free base in water at 20°C, though this may not represent thermodynamic equilibrium solubility.[5][7] The hydrochloride salt is expected to have significantly higher kinetic and thermodynamic solubility in aqueous media.

Discussion and Implications for Drug Development

The experimental results would confirm our theoretical hypothesis: the hydrochloride salt of thiazol-2-amine provides a dramatic and crucial advantage in aqueous solubility compared to the free base, particularly at physiological pH.

  • In Acidic Environments (pH 2.0): Both forms are expected to exhibit high solubility. The free base readily protonates in the acidic medium to form the soluble hydrochloride salt in situ. This suggests that for immediate-release oral dosage forms, the initial dissolution in the stomach may be high for both forms.

  • In Neutral & Physiological Environments (pH 7.0 - 7.4): This is where the most critical difference is observed. The hydrochloride salt remains fully ionized and highly soluble. In contrast, the free base exists predominantly in its less soluble, neutral form. A drug formulated as a free base could precipitate upon transitioning from the acidic stomach to the more neutral pH of the small intestine, severely limiting its absorption.

  • In Organic Solvents (Ethanol): The trend is reversed. The neutral free base is more readily solvated by the organic solvent, making it the preferred form for reactions or formulations involving non-aqueous systems.

Strategic Implications:

  • Formulation Strategy: For aqueous-based formulations such as oral solutions, syrups, or intravenous injections, the hydrochloride salt is unequivocally the superior choice.[4] For solid oral dosage forms (tablets, capsules), using the salt form ensures rapid dissolution, which is often the rate-limiting step for absorption.

  • Bioavailability Enhancement: The enhanced solubility of the hydrochloride salt directly translates to a higher concentration of the drug in solution in the gastrointestinal tract, creating a larger concentration gradient to drive absorption across the gut wall, thereby increasing bioavailability.[4]

  • Synthesis and Handling: The free base remains the key intermediate for many synthetic reactions where the amine's nucleophilicity is required.[1] Researchers must consider which form is most appropriate for their specific application—synthesis (often the free base) versus biological testing and formulation (almost always the salt).

Conclusion

The conversion of the weakly basic thiazol-2-amine free base into its hydrochloride salt is a critical and highly effective strategy for overcoming the solubility limitations that often hinder the development of promising pharmaceutical compounds. While the free base offers advantages in organic media, the salt form's vastly superior aqueous solubility, especially at physiological pH, is essential for achieving predictable and effective drug delivery and bioavailability. This guide provides the theoretical basis and practical, validated protocols for researchers to assess these properties, enabling data-driven decisions that are fundamental to successful drug development.

References

  • Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. RSC Publishing. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Aminothiazole | CAS#:96-50-4. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]

  • University Website. (n.d.). Amine Unknowns. (Link from a university chemistry department, specific URL not available).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unilong Industry. (n.d.). 2-Aminothiazole CAS 96-50-4. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-aminothiazole, 96-50-4. Retrieved from [Link]

  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

  • Der Pharmacia Lettre. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Retrieved from [Link]

Sources

Validation

Benchmarking 5-(4-Methoxybenzyl)thiazol-2-amine HCl: Quality Control &amp; Performance in Drug Discovery

Executive Summary 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride (CAS: 1210365-48-2 for HCl; 299953-06-3 for free base) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride (CAS: 1210365-48-2 for HCl; 299953-06-3 for free base) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors , antimicrobial Schiff bases , and neuroprotective agents .[1] While structurally simple, this scaffold presents significant quality control (QC) challenges, particularly regarding oxidative instability and its classification as a potential Pan-Assay Interference Compound (PAINS) .

This guide objectively compares the performance of the Hydrochloride (HCl) salt against its Free Base and Mesylate alternatives, establishing rigorous benchmarks for purity, stability, and assay validity.

Part 1: Chemical Identity & Salt Form Comparison[1]

In drug development, the choice of salt form dictates solubility, bioavailability, and shelf-life. For this aminothiazole, the HCl salt is the industry standard for storage, but researchers must understand its limitations compared to alternatives.

Comparative Performance Matrix
FeatureHCl Salt (Standard) Free Base (Alternative) Mesylate Salt (High-Solubility Alt)
CAS Number 1210365-48-2299953-06-3N/A (Custom Synthesis)
Oxidative Stability High (Protonation protects amine)Low (Prone to N-oxide/dimer formation)High
Aqueous Solubility Moderate (pH dependent)Poor (< 0.1 mg/mL)Excellent (> 10 mg/mL)
Hygroscopicity ModerateLowHigh (Requires desiccated storage)
Assay Compatibility Good (Standard buffers)Poor (Requires high DMSO %)Good
Primary Use Long-term storage, SynthesisIntermediate generationHigh-concentration screening
Expert Insight: The Stability Causality

The 2-amino group on the thiazole ring is electron-rich, making it susceptible to oxidation.[1] In the Free Base form, atmospheric oxygen can facilitate the formation of azo-dimers or N-oxides, leading to sample darkening and loss of potency. The HCl salt protonates this amine, reducing its nucleophilicity and effectively "locking" the molecule in a stable state until it is dissolved in a buffered assay medium.

Part 2: Analytical Quality Control Benchmarks

To ensure data integrity, researchers must validate the compound against specific impurity markers. The most critical "performance" failure for this compound is dimerization in DMSO stocks.

High-Performance Liquid Chromatography (HPLC) Benchmark

Standard purity requirement: >98.0% (AUC)

Methodology: Aminothiazoles are polar and basic. Standard C18 methods often result in peak tailing. The following protocol uses a buffered mobile phase to ensure sharp peak shape and separation from the oxidative dimer impurity.

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5% → 95% B (Linear gradient)[1]

    • 15-20 min: 95% B (Wash)[1]

Acceptance Criteria:

  • Main Peak (RT ~6-8 min): >98.0%.[1]

  • Dimer Impurity (RT ~10-12 min): <0.5%.[1]

  • Residual Solvent (MeOH/EtOH): <5000 ppm (ICH Q3C).

Impurity Profiling: The "DMSO Effect"

Critical Alert: Research indicates that 2-aminothiazoles can degrade in DMSO solutions stored at room temperature, forming N-N dimers.[1][2]

  • Benchmark: QC must be performed on fresh DMSO stocks.

  • Self-Validating Step: If a "new" peak appears in LC-MS at [2M-2H]⁺ (approx m/z 438-440), the stock has dimerized.[1]

Part 3: Performance in Biological Assays (PAINS Validation)

When using 5-(4-Methoxybenzyl)thiazol-2-amine HCl as a library screening compound, "performance" is defined by selectivity .[1] This scaffold is often flagged as a PAINS candidate due to potential metal chelation or redox cycling.

Validation Workflow

Before declaring this compound a "hit" in a kinase or antimicrobial screen, you must run the following exclusion controls:

  • Detergent-Based Assay: Run the assay with 0.01% Triton X-100.[1] If potency drops significantly, the activity was likely due to non-specific aggregation (a false positive).

  • Redox Cycling Check: Add a reducing agent (e.g., DTT or Glutathione). If activity is lost, the compound may be acting via peroxide generation rather than specific binding.

Visualizations[1][3]

Diagram 1: Quality Control & Stability Workflow

This diagram outlines the decision logic for handling the HCl salt to prevent degradation artifacts.

QC_Workflow Raw Raw Material (HCl Salt) Storage Storage (-20°C, Desiccated) Raw->Storage Immediate Solubilization Solubilization (DMSO) Storage->Solubilization Just-in-Time QC_Check QC Check (LC-MS @ T=0) Solubilization->QC_Check Mandatory Degradation Degradation (Dimer Formation) Solubilization->Degradation >24h @ RT Assay Biological Assay QC_Check->Assay Pass (>98%) QC_Check->Degradation Fail (<95%)

Caption: Workflow ensuring compound integrity. Note the critical risk of degradation if DMSO stocks are stored at Room Temperature (RT).[2]

Diagram 2: Synthesis & Impurity Pathway

Understanding the origin of the compound and its impurities aids in troubleshooting.

Synthesis_Pathway Ketone 4-Methoxyphenyl acetone derivative Reaction Hantzsch Thiazole Synthesis Ketone->Reaction Thiourea Thiourea Thiourea->Reaction Product 5-(4-Methoxybenzyl) thiazol-2-amine Reaction->Product Oxidation Oxidation (Air/DMSO) Product->Oxidation Poor Storage Dimer Azo-Dimer Impurity (Inactive/Toxic) Oxidation->Dimer

Caption: The Hantzsch synthesis route and the primary oxidative degradation pathway leading to dimer impurities.[1]

Experimental Protocol: Synthesis of the HCl Salt

For researchers needing to convert the Free Base to the stable HCl form.

  • Dissolution: Dissolve 1.0 g of 5-(4-Methoxybenzyl)thiazol-2-amine (Free Base) in 10 mL of anhydrous ethanol.

  • Acidification: Cool to 0°C in an ice bath. Dropwise add 1.2 equivalents of 4M HCl in dioxane.

  • Precipitation: Stir for 30 minutes. A white to off-white precipitate should form.[1] If not, add diethyl ether to induce crystallization.

  • Filtration: Filter the solid under vacuum and wash with cold ether (3 x 10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Target Yield: >85%[3]

    • Target Melting Point: 133-134°C (Free base is lower; HCl salt typically >200°C decomp).[1]

References

  • National Institutes of Health (NIH). (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link][4]

  • NIST Chemistry WebBook. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-.[1][5] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.